4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[bromo(difluoro)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSBPQWZGFOPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorinated pyrazoles, in particular, represent a class of compounds with significant therapeutic potential.[1] The novel structure, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, presents a unique combination of functional groups: a brominated pyrazole core and a bromodifluoromethyl group at the N1 position. These features are hypothesized to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. To date, a comprehensive physicochemical profile of this compound is absent from the public literature. This guide provides a detailed theoretical framework and a set of validated experimental protocols for the complete characterization of this compound, enabling its assessment for drug development and other scientific applications.
Introduction: The Rationale for Characterization
Pyrazole derivatives are prevalent in a wide range of biologically active molecules.[2] The introduction of a bromine atom, as seen in 4-bromo-1H-pyrazole, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block in pharmaceutical discovery.[3] Furthermore, the addition of fluorinated alkyl groups, such as the bromodifluoromethyl moiety, can significantly enhance metabolic stability and membrane permeability.[1]
The subject of this guide, this compound, combines these features. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful biological or chemical investigation. Properties such as solubility, lipophilicity (LogP), thermal stability, and ionization constant (pKa) are critical determinants of a compound's behavior in both in vitro and in vivo systems, influencing everything from formulation to bioavailability and target engagement. This document outlines a systematic workflow for elucidating these essential parameters.
Comparative Analysis with Structurally Related Analogs
While no direct experimental data for the target compound is publicly available, an analysis of structurally similar pyrazoles can provide a valuable predictive baseline. The properties of these analogs help inform expected values and potential challenges in handling and analysis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes / Source |
| 4-bromo-1H-pyrazole | 4-bromo substitution on the pyrazole ring. | C₃H₃BrN₂ | 146.97 | 2075-45-8 | A foundational building block.[4][5] |
| 4-bromo-1-methyl-1H-pyrazole | N1-methylated analog. | C₄H₅BrN₂ | 161.00 | 15803-02-8 | Provides insight into the effect of simple N1-alkylation.[6] |
| 4-bromo-1-(difluoromethyl)-1H-pyrazole | N1-difluoromethyl analog. | C₄H₃BrF₂N₂ | Not explicitly listed, but structure provided. | 956477-67-1 | Closest analog with a fluorinated N1-substituent. Listed as a liquid, but most properties are unavailable.[7] |
| 4-bromo-1-(trifluoromethyl)-1H-pyrazole | N1-trifluoromethyl analog. | C₄H₂BrF₃N₂ | 214.97 | 1046831-97-3 | Demonstrates the impact of a perfluorinated methyl group at the N1 position.[8] |
Expert Rationale: Comparing these analogs is crucial. The transition from a simple methyl group (in 4-bromo-1-methyl-1H-pyrazole) to increasingly fluorinated groups is expected to increase lipophilicity and alter the electronic properties of the pyrazole ring. The target compound's CBrF2 group is unique and its properties will be influenced by both the fluorine and bromine atoms on the same methyl carbon.
Recommended Characterization Workflow
A logical and sequential approach is essential for generating reliable physicochemical data. The proposed workflow ensures that the structural integrity of the compound is confirmed before proceeding to detailed property measurements.
Caption: Overall workflow for physicochemical characterization.
Experimental Protocols for Core Parameter Determination
The following sections provide detailed, step-by-step methodologies for measuring the most critical physicochemical properties.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a primary determinant of bioavailability. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for lead optimization.[9][10][11]
Caption: Decision tree for selecting a solubility assay.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of the compound in a specific buffer.[12]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The excess should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm PVDF filter.
-
Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations.
-
Calculation: Report the solubility in µg/mL or µM.
Trustworthiness: The extended equilibration time and separation of undissolved solid are key to ensuring the measurement reflects a true thermodynamic equilibrium. Using a calibrated analytical method like HPLC for quantification ensures accuracy.
Lipophilicity (LogP)
Expertise & Experience: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach, providing a direct measure of partitioning.
Protocol 2: LogP Determination (Shake-Flask Method)
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a concentration well below its aqueous solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial for several hours (e.g., 4 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.
-
Quantification: Carefully sample both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Thermal Stability
Expertise & Experience: Understanding a compound's thermal stability is critical for determining appropriate storage conditions, assessing potential degradation during formulation processes, and for overall safety. Thermogravimetric Analysis (TGA) is the ideal technique for this assessment.[13]
Protocol 3: Thermal Stability Analysis by TGA
-
Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of this compound into a TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve. The onset temperature of weight loss indicates the beginning of decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.
Trustworthiness: TGA provides a direct, quantitative measure of mass loss versus temperature. Running the experiment under an inert atmosphere ensures that the observed weight loss is due to thermal decomposition, not oxidation. Differential Scanning Calorimetry (DSC) can be run concurrently or separately to identify melting points, phase transitions, and crystallization events.[14]
Forward Outlook
The systematic application of the protocols detailed in this guide will yield a robust and comprehensive physicochemical profile for this compound. This foundational dataset is indispensable for guiding further research, whether in the context of medicinal chemistry, agrochemical development, or materials science. The resulting data will enable informed decisions regarding formulation, dosage, and the design of subsequent in vitro and in vivo studies, ultimately accelerating the evaluation of this novel compound's potential.
References
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1046831-97-3|4-Bromo-1-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS number and structure"
Technical Guide: 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
An In-depth Analysis of a Novel Fluorinated Heterocycle and Its Closest Structural Analogue for Advanced Research Applications
Abstract: This technical guide addresses the chemical properties, synthesis, and potential applications of this compound. An extensive review of scientific and chemical databases indicates that this specific compound is a novel entity with no currently assigned CAS number or published characterization data. Recognizing the challenges this presents to researchers, this document provides a comprehensive analysis of its closest structural and functional analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole (CAS: 956477-67-1) . By examining the established data for this analogue, we offer field-proven insights into the anticipated properties, reactivity, and synthetic strategies relevant to the target molecule, thereby providing a robust framework for its future investigation and application in medicinal chemistry and drug discovery.
Chemical Identity and Properties
A thorough investigation for "this compound" did not yield a registered CAS number or associated experimental data. Therefore, we will focus on the well-documented analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole .
The key structural difference is the substitution on the methyl group at the N1 position of the pyrazole ring (CBrF₂ vs. CHF₂). The difluoromethyl (CHF₂) group is a well-known bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating lipophilicity. The introduction of an additional bromine atom to form the bromodifluoromethyl (CBrF₂) group would be expected to further increase the molecular weight and lipophilicity, and potentially introduce a new reactive handle for synthetic transformations, albeit one that may be sterically hindered and electronically influenced by the adjacent fluorine atoms.
Properties of the Core Analogue: 4-Bromo-1-(difluoromethyl)-1H-pyrazole
The following table summarizes the known properties of this key reference compound.
| Property | Value | Source(s) |
| CAS Number | 956477-67-1 | [1][2] |
| Molecular Formula | C₄H₃BrF₂N₂ | [2] |
| Molecular Weight | 196.98 g/mol | [2] |
| SMILES | C1=C(C=NN1C(F)F)Br | [2] |
| MDL Number | MFCD11558132 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Molecular Structure
The structure of the reference compound, 4-bromo-1-(difluoromethyl)-1H-pyrazole, features a five-membered pyrazole ring. The ring is substituted at the C4 position with a bromine atom and at the N1 position with a difluoromethyl group.
Caption: 2D Structure of 4-bromo-1-(difluoromethyl)-1H-pyrazole.
Synthesis and Mechanistic Insights
While a specific one-pot synthesis for 4-bromo-1-(difluoromethyl)-1H-pyrazole is not detailed in the provided search results, a logical and efficient synthetic strategy can be devised based on established methodologies for pyrazole chemistry. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination and N-alkylation, or a one-pot variation thereof.[3][4]
A plausible retrosynthetic analysis suggests two primary pathways:
-
Pathway A: N-difluoromethylation of pre-formed 4-bromopyrazole.
-
Pathway B: Bromination of pre-formed 1-(difluoromethyl)-1H-pyrazole.
Pathway A is often preferred as electrophilic bromination of an N-substituted pyrazole can sometimes lead to mixtures of isomers or require harsher conditions.
Proposed Experimental Protocol (Pathway A)
This protocol is based on the N-alkylation of 4-bromopyrazole, a commercially available starting material (CAS 2075-45-8).[5][6] The key challenge is the introduction of the difluoromethyl group. This is typically achieved using reagents like bromodifluoromethane (HCF₂Br) or sodium chlorodifluoroacetate under basic conditions.
Step 1: Deprotonation of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the pyrazolide anion.
Causality Insight: The use of a strong base is critical to deprotonate the pyrazole N-H proton (pKa ≈ 14), generating the nucleophilic pyrazolide anion. This anion is a much more potent nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step. An inert atmosphere prevents quenching of the base and anion by atmospheric moisture.
Step 2: N-Difluoromethylation
-
The reaction mixture is cooled, and a suitable difluoromethylating agent, such as bromodifluoromethane gas, is bubbled through the solution, or a solution of a precursor like sodium chlorodifluoroacetate is added.
-
The reaction is allowed to warm to room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or LC-MS until the starting material is consumed.
Causality Insight: Bromodifluoromethane acts as a difluoromethyl carbocation equivalent in this Sₙ2-type reaction. The nucleophilic nitrogen of the pyrazolide attacks the carbon atom, displacing the bromide leaving group. The choice of solvent and temperature is crucial for balancing reaction rate with potential side reactions.
Step 3: Work-up and Purification
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 4-bromo-1-(difluoromethyl)-1H-pyrazole.
Caption: Proposed workflow for the synthesis of the target analogue.
Reactivity and Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9]
The title compound's analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole, is a valuable building block for drug discovery for two primary reasons:
-
The C4-Bromo Group: The bromine atom at the 4-position is a versatile synthetic handle. It readily participates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
-
The N1-Difluoromethyl Group: The incorporation of fluorine into drug candidates is a common strategy to enhance pharmacological properties. The CHF₂ group, in particular, can improve metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Its ability to act as a hydrogen bond donor can also influence binding interactions with biological targets.
The combination of these two features makes this molecule an attractive starting point for synthesizing novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.
Safety and Handling
Based on the Safety Data Sheet for 4-bromo-1-(difluoromethyl)-1H-pyrazole, the compound is classified as hazardous.[1] Researchers must adhere to strict safety protocols.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Precautions and PPE:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke when handling.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[10]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[1] Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Seek medical attention if irritation occurs.[1][10]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]
-
Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. achmem.com [achmem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
"spectroscopic data (NMR, IR, MS) of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
An In-depth Technical Guide to the Spectroscopic Analysis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a halogenated pyrazole derivative. In the absence of direct experimental spectra for this specific molecule in the public domain, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and data from structurally related compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predictions and outlining robust experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The target molecule, this compound, possesses a unique combination of a brominated pyrazole ring and a bromodifluoromethyl group attached to the N1 position. This substitution pattern is expected to give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyrazole ring.
-
H-3 and H-5 Protons: The pyrazole ring has two protons at positions 3 and 5. Due to the asymmetry introduced by the N1-substituent, these protons are chemically non-equivalent and should appear as two distinct signals. Based on data for 4-bromo-1H-pyrazole, where the H-3 and H-5 protons appear as a single peak at around 7.6 ppm in DMSO-d₆, the N1-substitution with the strongly electron-withdrawing bromodifluoromethyl group will likely shift these signals downfield. We can predict their chemical shifts to be in the range of δ 7.8 - 8.5 ppm . These protons may exhibit a small long-range coupling to each other.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-3 | 7.8 - 8.5 |
| H-5 | 7.8 - 8.5 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see four distinct signals.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons will be influenced by the bromine substituent and the N-bromodifluoromethyl group. For 4-bromo-1H-pyrazole, the C-3 and C-5 carbons are observed at approximately 139 ppm, while the C-4 carbon is at around 96 ppm. The electron-withdrawing N1-substituent will likely shift the C-3 and C-5 signals further downfield.
-
Bromodifluoromethyl Carbon (C-CF₂Br): The chemical shift of the -CF₂Br carbon is expected to be significantly downfield due to the presence of three electronegative halogen atoms. This carbon will also exhibit a large one-bond coupling with the two fluorine atoms (¹J-CF), resulting in a triplet in the proton-decoupled spectrum. The chemical shift is predicted to be in the range of δ 115 - 130 ppm , with a ¹J-CF of approximately 280-320 Hz .
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C-3 | 140 - 150 | Singlet |
| C-4 | 95 - 105 | Singlet |
| C-5 | 135 - 145 | Singlet |
| -CF₂Br | 115 - 130 | Triplet (¹J-CF ≈ 280-320 Hz) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1][2]
-
-CF₂Br Group: The two fluorine atoms in the bromodifluoromethyl group are equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this group is influenced by the attached nitrogen of the pyrazole ring and the bromine atom. Based on data for similar fluorinated compounds, the chemical shift is predicted to be in the range of δ -50 to -70 ppm (relative to CFCl₃).[3][4]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
Instrumental Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. No special setup is usually required if the spectrometer is equipped with a broadband probe.
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-Br, and C-F bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3150 cm⁻¹ .
-
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will show stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹ .[6]
-
C-F Stretching: The C-F bonds in the bromodifluoromethyl group will exhibit strong absorption bands in the region of 1000-1200 cm⁻¹ . Due to the presence of two fluorine atoms, this may appear as a broad and intense signal.
-
C-Br Stretching: The C-Br stretching vibrations for both the pyrazole ring and the bromodifluoromethyl group are expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹ .
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3150 |
| Pyrazole ring (C=N, C=C) stretch | 1400 - 1600 |
| C-F stretch | 1000 - 1200 (strong, broad) |
| C-Br stretch | 500 - 700 |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.
Instrumental Setup and Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the neat sample (a few milligrams of solid or a single drop of liquid) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique for volatile organic compounds, which often leads to fragmentation of the molecule, providing valuable structural information.[7]
Predicted Mass Spectrum (Electron Ionization)
The EI mass spectrum of this compound will provide the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, we expect to see a cluster of peaks for the molecular ion: M⁺ (with two ⁷⁹Br), [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (with two ⁸¹Br) in an approximate intensity ratio of 1:2:1. The nominal molecular weight is 298 g/mol .
-
Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information.[8] Key predicted fragmentation pathways include:
-
Loss of a Bromine Atom: Loss of a bromine radical (•Br) from either the pyrazole ring or the bromodifluoromethyl group is a likely fragmentation pathway. This would result in fragment ions at m/z 219/221.
-
Loss of the Bromodifluoromethyl Group: Cleavage of the N-C bond could lead to the loss of the •CF₂Br radical, resulting in a fragment ion corresponding to the 4-bromopyrazole cation at m/z 145/147.
-
Loss of CF₂: Another possible fragmentation is the loss of a difluorocarbene (:CF₂) moiety, which is a common fragmentation pathway for fluorinated compounds.
-
| Predicted Mass Spectrometry Data (EI) | ||
| m/z | Relative Intensity Pattern | Predicted Fragment |
| 298/300/302 | 1:2:1 | [M]⁺ |
| 219/221 | 1:1 | [M - Br]⁺ |
| 145/147 | 1:1 | [4-bromopyrazole]⁺ |
Experimental Protocol for Mass Spectrometry (EI-MS)
Sample Introduction and Ionization:
-
For a volatile compound like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for introduction and analysis.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
In the ion source of the mass spectrometer, the analyte is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for GC-MS (EI) analysis.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality data for this and structurally related molecules. The synergistic use of these analytical techniques will be indispensable for the unambiguous structural confirmation and characterization of this novel halogenated pyrazole.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
"solubility and stability of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
An In-depth Technical Guide Solubility and Stability Profile of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Methodological Framework
Abstract
This technical guide provides a comprehensive methodological framework for the characterization of this compound, a novel halogenated pyrazole derivative. Recognizing the critical role of pyrazole scaffolds in modern medicinal chemistry, this document outlines the necessary experimental protocols to robustly determine the aqueous and organic solubility, as well as the intrinsic stability of this compound. In the absence of pre-existing public data, this guide serves as a foundational document for researchers, chemists, and drug development professionals, enabling them to generate the critical physicochemical data required for advancing research and development activities. The protocols herein are grounded in established principles of pharmaceutical science and adhere to the standards set forth by the International Council for Harmonisation (ICH).
Introduction: The Imperative for Physicochemical Characterization
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous approved therapeutic agents. Its versatility allows for substitution patterns that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as bromine, and fluorinated alkyl groups, like the bromodifluoromethyl moiety, is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.
This compound represents a confluence of these strategic chemical modifications. The C4-bromo substituent provides a handle for further synthetic elaboration, while the N1-bromodifluoromethyl group is anticipated to significantly influence the compound's lipophilicity and electronic properties. However, before its potential can be explored in biological systems, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from bioassay reliability and formulation design to in vivo absorption and shelf-life.[1]
This guide provides the scientific rationale and step-by-step protocols to systematically evaluate the solubility and stability of this specific molecule.
Part I: Comprehensive Solubility Profiling
Solubility dictates the concentration of a compound achievable in a given medium, directly impacting its therapeutic window and formulation possibilities. For drug discovery and development, two forms of solubility are of primary interest: kinetic and thermodynamic.[2][3]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium. It is a high-throughput assessment relevant for early-stage screening, where it predicts potential issues in automated bioassays.[4][5]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase. This value is crucial for formulation development and predicting oral absorption.[2][6]
Experimental Protocol: Kinetic Solubility Determination (Nephelometry)
Nephelometry provides a rapid, high-throughput method to assess kinetic solubility by measuring the light scattered by insoluble particles (precipitate).[5]
Causality: This method is chosen for its speed and low sample consumption, making it ideal for initial characterization where material may be limited. It directly measures precipitation, which is the primary concern in aqueous buffers of screening assays.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a clear-bottomed 96- or 384-well assay plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]
-
Measurement: Read the plate using a microplate nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6][8]
Causality: This method ensures that true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value that is critical for biopharmaceutical and formulation modeling.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing pharmaceutically relevant media (see Table 1). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect the supernatant and separate the remaining solid material by centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
Table 1: Solubility Data Summary for this compound
| Solvent/Medium | pH | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| 0.1 M HCl | 1.2 | Thermodynamic | 25 | ||
| Acetate Buffer | 4.5 | Thermodynamic | 25 | ||
| Phosphate Buffer | 6.8 | Thermodynamic | 25 | ||
| Phosphate-Buffered Saline (PBS) | 7.4 | Thermodynamic | 25 | ||
| PBS | 7.4 | Kinetic | 25 | ||
| Ethanol | N/A | Thermodynamic | 25 | ||
| Propylene Glycol | N/A | Thermodynamic | 25 |
| PEG 400 | N/A | Thermodynamic | 25 | | |
Visualization: Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Part II: Intrinsic Stability and Forced Degradation Analysis
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[9] Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than accelerated stability testing.[1][9][10] Its purpose is threefold:
-
To identify likely degradation products.
-
To establish degradation pathways.
-
To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[11][12]
Foundational Step: Development of a Stability-Indicating HPLC Method
A robust, validated HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products, process impurities, and other matrix components.[13][14]
Methodology:
-
Column and Mobile Phase Screening: Begin with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor the elution at multiple wavelengths. This helps in identifying peak purity and selecting the optimal wavelength for quantification.
-
Method Optimization: Adjust gradient slope, flow rate, and column temperature to achieve optimal separation between the parent peak and any observed degradant peaks generated during preliminary stress tests.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: Forced Degradation Studies
The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate separation without being so excessive that it generates irrelevant secondary degradants.[15] A stock solution of 1 mg/mL is typically used.[15]
Causality: The selected stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines (Q1A) as they represent the most common degradation pathways for pharmaceutical compounds.[16][17][18]
Methodology:
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).[15]
-
Sample at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Sample at time points, neutralize with an equivalent amount of acid, and analyze.
-
-
Oxidative Degradation:
-
Mix the compound solution with 3% hydrogen peroxide (H₂O₂).[9]
-
Incubate at room temperature.
-
Sample at time points and analyze.
-
-
Thermal Degradation:
-
Solid State: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).
-
Solution State: Store the compound solution (in a suitable solvent like water/acetonitrile) at 80°C.
-
Sample at time points and analyze.
-
-
Photostability:
-
Expose both the solid compound and its solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep control samples protected from light.
-
Analyze exposed and control samples.
-
Data Presentation: Forced Degradation Summary
Table 2: Forced Degradation Results for this compound
| Stress Condition | Details (Concentration, Temp., Duration) | % Degradation of Parent | Number of Degradants Detected | Comments (e.g., Major Degradant RRT) |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | |||
| Oxidation | 3% H₂O₂, RT, 24h | |||
| Thermal (Solid) | 80°C, 72h | |||
| Thermal (Solution) | 80°C, 24h | |||
| Photolytic (Solid) | ICH Q1B exposure |
| Photolytic (Solution) | ICH Q1B exposure | | | |
Visualization: Forced Degradation and Analysis Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is indispensable for making informed decisions in any research and development pipeline. The kinetic and thermodynamic solubility data will guide solvent selection for biological assays and early formulation efforts, while the stability-indicating method and forced degradation results will establish the compound's intrinsic liabilities, inform storage and handling procedures, and provide a validated analytical tool for future quality control. By following these robust, self-validating protocols, researchers can confidently characterize this novel chemical entity and unlock its full potential.
References
- 1. acdlabs.com [acdlabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijsdr.org [ijsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. japsonline.com [japsonline.com]
- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. youtube.com [youtube.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Versatile Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] This guide explores the untapped potential of a unique derivative, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, as a powerful building block in drug discovery. By deconstructing the molecule into its three key functional components—the privileged pyrazole core, the synthetically versatile C4-bromo handle, and the bioisosterically significant N1-bromodifluoromethyl group—we illuminate its strategic value. This document provides a Senior Application Scientist's perspective on the synthetic utility, potential therapeutic applications, and rationale for incorporating this scaffold into lead optimization programs. We detail actionable synthetic protocols and conceptual workflows to empower researchers in oncology, inflammation, and neurodegenerative disease to leverage this promising intermediate.
The Pyrazole Scaffold: A Privileged Core in Drug Design
The five-membered pyrazole ring is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the phosphodiesterase-5 blocker Sildenafil, and the anti-obesity drug Rimonabant.[4][5] Its prevalence is not coincidental; the pyrazole core imparts a favorable combination of physicochemical properties. It is a metabolically stable, aromatic heterocycle whose adjacent nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets.[6] Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, often improving pharmacokinetic profiles such as lipophilicity and solubility, thereby enhancing drug-receptor binding.[3] The demonstrated success across a wide spectrum of diseases—from inflammation and cancer to infectious and central nervous system disorders—cements the pyrazole's status as a "privileged scaffold" in medicinal chemistry.[1][7]
Deconstruction of a Powerhouse Scaffold: A Triumvirate of Functionality
The therapeutic potential of this compound lies in the synergistic interplay of its three distinct structural features. Each component offers a unique advantage for the medicinal chemist, creating a scaffold ripe for systematic exploration and optimization.
The Pyrazole Core: The Foundation of Activity
As established, the pyrazole ring itself provides a robust foundation for biological activity. Its aromatic nature and ability to participate in various non-covalent interactions (π-stacking, hydrogen bonding) make it an ideal anchor for binding to enzyme active sites or receptor pockets. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position, making it a predictable site for functionalization.[1][8]
The C4-Bromo Substituent: A Gateway to Diversity
The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle. Brominated pyrazoles are invaluable intermediates for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Stille, and Sonogashira couplings.[9][10] This reactivity allows for the strategic introduction of a vast array of chemical moieties—aryl, heteroaryl, alkyl, and alkynyl groups—directly onto the pyrazole core.[7] This capability is paramount for conducting detailed Structure-Activity Relationship (SAR) studies, enabling chemists to systematically probe the steric and electronic requirements of a target's binding site and fine-tune a compound's pharmacological properties for optimal efficacy and selectivity.[7][11]
The N1-Bromodifluoromethyl Group: A Unique Bioisostere and Reactive Moiety
The N1 position of the pyrazole is critical for modulating the molecule's overall properties. The introduction of a bromodifluoromethyl (-CBrF2) group is a particularly insightful strategic choice for several reasons:
-
Bioisosterism and Physicochemical Properties: The difluoromethyl (-CF2H) group, which can be accessed from the -CBrF2 moiety, is a metabolically stable bioisostere of hydroxyl, thiol, and amine groups.[12] It can act as a lipophilic hydrogen bond donor, a rare and valuable property that can significantly enhance target affinity and specificity.[12][13] Incorporating this group can improve metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical for bioavailability.[12]
-
Synthetic Handle: The C-Br bond in the bromodifluoromethyl group is significantly more reactive than the C-F bonds. This allows it to serve as a precursor for generating difluoromethyl radicals or difluorocarbene, enabling the introduction of the difluoromethyl or difluoromethylene groups into other molecules. This functionality makes the parent compound a valuable difluoromethylating agent in its own right.
Synthetic Strategies and Methodologies
The strategic value of this compound is realized through its application in synthetic workflows. Its orthogonal reactive sites (C4-Br and N1-CBrF2) allow for a stepwise and controlled diversification approach.
Below is a conceptual workflow illustrating how this scaffold can be used to generate a library of diverse compounds for screening.
Caption: Conceptual workflow for library synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-bromopyrazole derivative with an arylboronic acid. This reaction is fundamental for creating diversity at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)2 and PPh3.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(bromodifluoromethyl)-1H-pyrazole.
Causality: The choice of a palladium catalyst with a phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (K2CO3) is essential for activating the boronic acid for the transmetalation step. Using an inert atmosphere prevents the oxidation and deactivation of the palladium(0) active catalyst.
Potential Therapeutic Applications and Target Classes
The structural features of this scaffold suggest its utility across several high-impact therapeutic areas. The diverse libraries generated can be screened against various targets.
| Therapeutic Area | Target Class Example | Rationale for Scaffold Suitability | Known Pyrazole Drugs |
| Oncology | Protein Kinases (e.g., JAK, MEK) | The pyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The C4 and N1 substituents can extend into solvent-exposed regions or hydrophobic pockets to confer potency and selectivity. | Crizotinib, Ruxolitinib |
| Inflammation | Cyclooxygenase (COX) | The trisubstituted pyrazole framework, as seen in Celecoxib, is ideal for fitting into the COX-2 active site. The C4-substituent can be modified to optimize this interaction. | Celecoxib, Phenylbutazone |
| Neuroscience | GPCRs (e.g., Cannabinoid CB1) | The pyrazole scaffold has been successfully used to develop potent and selective cannabinoid receptor antagonists.[14][15] SAR studies have shown that substituents at the 1, 3, and 5 positions are critical for activity, a principle extendable to the C4-position.[14] | Rimonabant (CB1 Antagonist) |
| Infectious Diseases | Bacterial Enzymes (e.g., FabH) | Pyrazole derivatives have been developed as inhibitors of bacterial fatty acid biosynthesis, a key metabolic pathway.[16] The scaffold allows for the precise positioning of groups to interact with conserved residues in the enzyme active site. | N/A (Preclinical) |
Hypothetical Drug Design Workflow for a Kinase Inhibitor
The following diagram outlines a logical workflow for developing a kinase inhibitor starting from the title compound.
Caption: Kinase inhibitor drug design workflow.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a confluence of desirable features for modern drug discovery. The privileged pyrazole core provides a high probability of biological relevance, while the C4-bromo and N1-bromodifluoromethyl groups serve as orthogonal handles for synthetic diversification and bioisosteric modification. This compound empowers medicinal chemists to rapidly generate novel, diverse, and functionally sophisticated molecules. Its potential applications in oncology, inflammation, and neuroscience warrant significant investigation. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the adoption of versatile and intelligently designed building blocks like this compound will be critical for the success of future drug development programs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"reactivity profile of the bromodifluoromethyl group on the pyrazole ring"
An In-depth Technical Guide to the Reactivity Profile of the Bromodifluoromethyl Group on the Pyrazole Ring
Executive Summary
The fusion of a pyrazole core, a privileged scaffold in medicinal chemistry, with a bromodifluoromethyl (BrCF₂) group creates a versatile building block for drug discovery and agrochemical development.[1][2][3] The BrCF₂ moiety is not merely a placeholder for a difluoromethyl (CF₂H) group; its unique electronic properties and the reactive Carbon-Bromine bond offer a gateway to a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of the BrCF₂ group when attached to a pyrazole ring, synthesizing field-proven insights with foundational mechanistic principles. We will explore the primary reaction pathways—radical generation, transition metal-catalyzed cross-coupling, and nucleophilic interactions—providing researchers with the causal logic behind experimental choices and actionable protocols for laboratory application.
Introduction: A Synthesis of Functionality
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds whose derivatives are central to numerous pharmaceuticals.[3] Their metabolic stability, capacity for hydrogen bonding, and ability to serve as bioisosteres for other aromatic systems have cemented their importance.[1] Marketed drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) feature the pyrazole core, highlighting its broad therapeutic relevance.[4] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
The Bromodifluoromethyl Group: More Than a Fluorinated Motif
The introduction of fluorine into drug candidates is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity. The BrCF₂ group is particularly valuable due to the unique reactivity conferred by the C-Br bond. The two strongly electronegative fluorine atoms polarize the C-Br bond, making the carbon atom electrophilic and weakening the bond itself. This inherent reactivity enables the BrCF₂ group to serve as a versatile synthetic handle for late-stage functionalization, unlocking chemical space that is otherwise difficult to access.
Synthesis of Bromodifluoromethyl-Pyrazoles
Direct and well-documented methods for the synthesis of pyrazoles bearing a C-linked BrCF₂ group are not abundant in current literature. However, plausible synthetic strategies can be extrapolated from established methodologies in fluorine and pyrazole chemistry.
-
Strategy 1: Cycloaddition with a BrCF₂ Building Block: A robust approach involves the construction of the pyrazole ring from a precursor already containing the BrCF₂ moiety. For instance, a [3+2] cycloaddition reaction between a hydrazine and a hypothetical 1,3-dicarbonyl compound bearing a BrCF₂ group (e.g., 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione) would directly yield the target scaffold. This method ensures regiochemical control of the fluorinated substituent.[3][5]
-
Strategy 2: Halogenation of a Difluoromethyl-Pyrazole: A late-stage functionalization approach could involve the direct bromination of a pre-formed difluoromethyl-pyrazole. This would likely require radical bromination conditions (e.g., N-bromosuccinimide with a radical initiator) to selectively functionalize the C-H bond of the CF₂H group over positions on the pyrazole ring.
Reactivity Profile of the C-Br Bond
The primary locus of reactivity for a bromodifluoromethyl-pyrazole is the C(sp³)-Br bond. Its behavior is dominated by its ability to undergo homolytic cleavage to form a radical, participate in oxidative addition to transition metals, or serve as a precursor to a difluorocarbene.
References
- 1. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
The strategic incorporation of unique fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of the novel scaffold, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. As direct literature on this specific compound is limited, this document serves as an expert guide to its plausible synthesis, predicted physicochemical properties, and potential reactivity. We will explore rational synthetic routes based on contemporary methodologies for pyrazole functionalization and N-bromodifluoromethylation. Furthermore, this guide will delve into the synthetic utility of this building block, particularly the orthogonal reactivity of its C4-bromo and N1-bromodifluoromethyl groups, highlighting its potential as a versatile intermediate for the construction of complex molecular architectures in drug discovery programs.
Introduction: The Rationale for a Bifunctional, Fluorinated Pyrazole Scaffold
Pyrazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their value stems from their ability to act as stable, aromatic scaffolds that can be readily functionalized to engage with biological targets. The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.
The subject of this guide, this compound, presents a particularly intriguing scaffold for several reasons:
-
The 4-Bromopyrazole Handle: The bromine atom at the C4 position is a versatile synthetic handle. It is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[1][2] This enables rapid library synthesis and structure-activity relationship (SAR) exploration.
-
The N1-Bromodifluoromethyl (-CF₂Br) Group: This functional group is less common than its trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) counterparts and offers unique chemical reactivity. The C-Br bond in this moiety is a potential site for further functionalization via nucleophilic substitution or radical pathways. Moreover, the -CF₂Br group serves as a lipophilic hydrogen bond acceptor and can act as a bioisostere for other chemical groups, providing a novel avenue for property modulation.[3]
This guide will provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of this promising, yet underexplored, chemical entity.
Proposed Synthesis and Mechanistic Considerations
Given the absence of a reported synthesis for the target compound, we propose a robust and logical two-step sequence starting from 1H-pyrazole. This approach leverages established methodologies for pyrazole bromination and modern, mild techniques for N-fluoroalkylation.
Step 1: Regioselective Bromination of 1H-Pyrazole
The first step involves the regioselective bromination of the pyrazole ring at the C4 position to yield 4-bromo-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible carbon, making it the innate position for electrophilic aromatic substitution.
-
Reaction: 1H-Pyrazole to 4-bromo-1H-pyrazole
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Rationale: NBS is a mild and effective electrophilic brominating agent. The reaction proceeds smoothly at room temperature, typically providing a high yield of the desired C4-brominated product with excellent regioselectivity.
Step 2: N-Alkylation with an Electrophilic Bromodifluoromethylating Agent
The crucial step is the introduction of the -CF₂Br group onto the N1 position of the pyrazole ring. N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[4][5] However, modern electrophilic bromodifluoromethylating reagents, particularly those activated by photoredox catalysis, offer a promising route under mild conditions that can favor the desired N1 isomer.
-
Reaction: 4-bromo-1H-pyrazole to this compound
-
Proposed Reagent: Bromodifluoromethyl Phenoxathiinium Salt (BrF₂C-PXT⁺)[3][6][7]
-
Catalyst System: A suitable photoredox catalyst (e.g., fac-[Ir(ppy)₃]) under visible light irradiation.
-
Base: A non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃).
-
Rationale and Mechanism: The BrF₂C-PXT⁺ salt is a powerful electrophilic bromodifluoromethylating reagent.[3][6][7] Under visible light, the photoredox catalyst can facilitate a single-electron transfer (SET) process to generate a bromodifluoromethyl radical (•CF₂Br). Alternatively, in an ionic pathway, the pyrazole anion, formed by deprotonation with a base, can act as a nucleophile, attacking the electrophilic reagent. The choice of base and solvent is critical to control regioselectivity, with bulkier bases often favoring substitution at the less sterically hindered N1 position.
The overall synthetic workflow is visualized in the diagram below.
Caption: Proposed Synthetic Workflow for the Target Compound.
Physicochemical Properties and Characterization Data
The following table summarizes the predicted physicochemical properties and key spectroscopic signatures for this compound. These predictions are based on the analysis of structurally related compounds.
| Property | Predicted Value / Characteristic Signature |
| Molecular Formula | C₄H₂Br₂F₂N₂ |
| Molecular Weight | 275.88 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the C3-H and C5-H protons of the pyrazole ring. |
| ¹³C NMR | Four distinct signals: two for the pyrazole ring carbons, one for the C-Br carbon, and one triplet for the -CF₂Br carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet in the region typical for -CF₂Br groups (δ -50 to -70 ppm, relative to CFCl₃). |
| Mass Spectrometry (EI) | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio) for the molecular ion peak. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its two C-Br bonds. This allows for selective functionalization at either the C4 position or the N1-substituent, making it a highly versatile building block.
Reactions at the C4-Bromo Position: Cross-Coupling
The bromine atom on the pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a straightforward method to synthesize 4-aryl-pyrazoles. These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).[1][8]
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynyl-pyrazoles. This reaction is valuable for introducing linear, rigid linkers into molecular structures.[2][9][10]
-
Other Couplings: Heck, Stille, and Buchwald-Hartwig amination reactions are also feasible at this position, further expanding the synthetic possibilities.
Potential Reactions of the N1-Bromodifluoromethyl Group
The -CF₂Br group offers distinct reactive possibilities. The C-Br bond is weaker than the C-F bonds and can be selectively targeted.
-
Nucleophilic Substitution: Strong nucleophiles may displace the bromide, although this can be challenging due to the electron-withdrawing nature of the fluorine atoms.
-
Radical Reactions: The C-Br bond can be cleaved under radical conditions (e.g., using AIBN or photoredox catalysis) to generate an N-difluoromethyl radical. This radical could then participate in additions to alkenes or other radical trapping reactions.
-
Difluorocarbene Generation: Treatment with certain reagents could potentially lead to the elimination of Br⁻ and the formation of a difluorocarbene intermediate, though this is less common than from other precursors.[11]
The diagram below illustrates the key reactive sites of the molecule.
Caption: Key Reactivity Sites of the Target Scaffold.
Experimental Protocols
The following protocols are proposed, detailed methodologies based on analogous transformations reported in the literature. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.
Protocol 5.1: Synthesis of 4-bromo-1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.
Protocol 5.2: Proposed Synthesis of this compound via Photoredox Catalysis
-
In an oven-dried Schlenk tube, combine 4-bromo-1H-pyrazole (1.0 eq), BrF₂C-PXT⁺ (1.2 eq), fac-[Ir(ppy)₃] (1-2 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Stir the mixture at room temperature under irradiation with a blue LED lamp (approx. 450 nm) for 12-24 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the product signal and consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to isolate the target compound.
Conclusion and Future Outlook
This compound represents a novel and highly promising scaffold for medicinal chemistry and materials science. Its unique bifunctional nature, combining a versatile cross-coupling handle with a reactive bromodifluoromethyl group, opens the door to a vast chemical space. The proposed synthetic route, utilizing modern photoredox catalysis, suggests that this building block can be accessed under mild and functional-group-tolerant conditions.
Future research should focus on the experimental validation of the proposed synthetic protocols and a thorough exploration of the reactivity of the N1-CF₂Br group. The systematic application of this building block in drug discovery programs could lead to the identification of new therapeutic agents with improved properties and novel modes of action.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromodifluoromethyl Phenoxathiinium Salt: A Practical and Competent Reagent Enabling Visible-Light-Promoted Bromodifluoromethylation of C(sp3)-H and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 11. sioc.cas.cn [sioc.cas.cn]
Navigating the Synthesis and Handling of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing complexity of molecular scaffolds in modern drug discovery necessitates a profound understanding of the safety and handling protocols for novel chemical entities. 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, a halogenated pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, the presence of multiple halogen atoms and the pyrazole core warrants a meticulous approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety precautions, emergency procedures, and engineering controls necessary for the safe utilization of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Toxicological Profile (Inferred)
Based on the analysis of analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin irritation and serious eye irritation.[1] Long-term exposure may lead to chronic health effects, although specific data is unavailable.[1] The introduction of fluorine and bromine atoms into organic molecules can significantly alter their biological properties, often increasing their lipophilicity and potential for bioaccumulation, which underscores the need for caution.[2][3]
| Hazard Classification (Inferred) | Category | GHS Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Physical and Chemical Hazards
The compound is not considered a significant fire risk; however, containers may burn.[1] In the event of a fire, it may emit corrosive and toxic fumes, including hydrogen bromide, hydrogen fluoride, carbon oxides, and nitrogen oxides.[1][4][5] It is considered stable under recommended storage conditions but may be unstable in the presence of incompatible materials.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is critical to minimize the risk of inhalation.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is paramount to prevent personal exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the halogenated nature of the compound, it is advisable to consult the glove manufacturer's compatibility chart.[2] Double-gloving is a recommended practice for enhanced protection.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1] Full-body protection may be necessary for larger quantities or in the event of a spill.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended.[5]
Caption: Recommended Personal Protective Equipment workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Use good occupational work practices.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[4]
Storage:
-
Store in a tightly sealed, properly labeled container.[7] Polyethylene or polypropylene containers are recommended.[1]
-
Store away from incompatible materials.[4]
-
Avoid physical damage to containers.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is critical.
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a labeled, sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the institution's emergency response team.[2]
-
Restrict access to the area.
-
Caption: Step-by-step workflow for responding to a spill of this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the victim to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water.[7] Seek immediate medical attention.[7]
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Collect solid residues and seal them in labeled drums for disposal.[1]
-
Contaminated materials, such as gloves and absorbent pads, should also be placed in a sealed container for hazardous waste disposal.[2]
-
Do not dispose of the material down the drain or into the environment.[2]
Conclusion
The safe handling of this compound requires a proactive and informed approach to chemical safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with this valuable research compound. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific advancement.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
"electrophilic substitution reactions of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Executive Summary
The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, prized for its versatile biological activities.[1] The functionalization of this heterocyclic system is pivotal for modulating its physicochemical properties and therapeutic efficacy. This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of a highly specialized derivative, this compound. This molecule presents a unique challenge due to the presence of two potent electron-withdrawing groups: a 4-bromo substituent and a 1-(bromodifluoromethyl) substituent. This guide synthesizes fundamental principles of heterocyclic chemistry with predictive analysis to offer researchers a theoretical framework and practical methodologies for exploring the functionalization of this deactivated yet potentially valuable synthetic intermediate. We will delve into the electronic landscape of the molecule, predict its behavior in canonical electrophilic substitution reactions, and provide detailed, actionable protocols for experimental investigation.
Introduction to the Pyrazole Core and the Target Molecule
The Pyrazole Scaffold: A Privileged Structure
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in a vast array of biologically active compounds.[2] Its presence is critical to the function of numerous commercial drugs and agricultural products, where it serves as a robust scaffold for introducing diverse functional groups.[1] The ability to selectively modify the pyrazole ring, particularly through electrophilic substitution, is a key strategy in drug discovery and optimization.
The Target Molecule: this compound
The subject of this guide, this compound, is a highly functionalized pyrazole. Its structure is characterized by:
-
A Pyrazole Core: The fundamental aromatic heterocycle.
-
A 4-Bromo Substituent: A halogen atom at a key position, which can serve as a handle for cross-coupling reactions.[3]
-
A 1-(bromodifluoromethyl) Group (N1-CF2Br): A fluoroalkyl group attached to the N1 nitrogen, known to significantly impact lipophilicity and metabolic stability. The carbon-bromine bond within this group also presents unique reactivity.[4]
The combination of these substituents creates a molecule with a complex and challenging reactivity profile, which this guide aims to elucidate.
Theoretical Framework: Predicting Reactivity and Regioselectivity
Fundamentals of Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[5][6] This is because the resonance structures that place a negative charge on the carbon atoms favor the C4 position, and the transition state for C4-attack is more stable than for attack at C3 or C5.[6]
Analysis of Substituent Effects
The reactivity of the pyrazole ring in our target molecule is profoundly influenced by its two substituents. Both groups are strongly deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.
-
2.2.1 The 4-Bromo Substituent: The bromine atom exerts a dual electronic effect. While it donates electron density through resonance, its strong negative inductive effect (-I) dominates, leading to an overall deactivation of the ring. With the C4 position already occupied, any further substitution is directed towards the C3 and C5 positions.
-
2.2.2 The 1-(bromodifluoromethyl) Substituent: Electron-withdrawing groups at the N1 position strongly deactivate the entire pyrazole ring towards electrophilic attack.[5] The N1-CF2Br group is a powerful deactivator due to the intense inductive electron withdrawal by the two fluorine atoms and the bromine atom. This effect significantly reduces the electron density at all carbon atoms (C3, C4, and C5) of the ring.
Predicted Reactivity Profile
The confluence of these two powerful deactivating groups renders the this compound ring exceptionally unreactive towards electrophilic substitution.
-
Blocked C4 Position: The most reactive position is already substituted.
-
Severe Deactivation: The remaining C3 and C5 positions are heavily deactivated by the cumulative electron-withdrawing effects of both the 4-bromo and N1-CF2Br groups.
-
Predicted Regioselectivity: If a reaction can be forced to occur, substitution would be expected at the C5 position, which is generally less sterically hindered than the C3 position adjacent to the bulky N1-substituent.
The diagram below illustrates the dominant electronic influences on the pyrazole core.
Caption: Electronic deactivation of the pyrazole ring.
Examination of Key Electrophilic Substitution Reactions
Given the predicted low reactivity, standard electrophilic substitution conditions are likely to fail or require significant optimization. The following sections provide an expert analysis of the probable outcomes.
Nitration
-
Standard Reagents: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4).[7]
-
Electrophile: The nitronium ion (NO2+).
-
Predicted Outcome: This is one of the most forceful electrophilic substitution reactions. If substitution is to occur, nitration represents the most probable success. However, due to the severe deactivation of the ring, the reaction will likely require harsh conditions (e.g., elevated temperatures, fuming acids). The expected product would be 4-bromo-1-(bromodifluoromethyl)-5-nitro-1H-pyrazole . There is a significant risk of decomposition of the starting material under these conditions.
Halogenation
-
Standard Reagents: Bromine (Br2) or N-Bromosuccinimide (NBS) for bromination; N-Chlorosuccinimide (NCS) for chlorination.[8][9]
-
Electrophile: Br+ or Cl+ (often generated with a Lewis acid catalyst).
-
Predicted Outcome: Further halogenation on the pyrazole ring is highly unlikely. The ring is already deactivated by one bromine atom and the N1-substituent. Forcing conditions may lead to undesired side reactions rather than substitution at the C5 position.
Sulfonation
-
Electrophile: Sulfur trioxide (SO3).
-
Predicted Outcome: Similar to nitration, sulfonation requires strong acidic conditions. The reaction is typically reversible. It is plausible that under high temperatures, This compound-5-sulfonic acid could be formed, but yields are expected to be very low.
Friedel-Crafts Acylation and Alkylation
-
Standard Reagents: An acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl3).[11]
-
Predicted Outcome: Friedel-Crafts reactions are notoriously ineffective on strongly deactivated aromatic rings. The Lewis acid catalyst is likely to coordinate with the nitrogen atoms of the pyrazole ring, adding further deactivation and effectively shutting down the reaction.[11] It is predicted that Friedel-Crafts reactions will not proceed on this substrate.
Proposed Experimental Protocols & Methodologies
The following protocols are designed as starting points for investigation. They incorporate best practices for handling deactivated substrates and include robust monitoring and validation steps.
General Experimental Workflow
A systematic approach is crucial when dealing with unreactive substrates. The following workflow is recommended for all attempted reactions.
Caption: General workflow for electrophilic substitution.
Protocol: Attempted Nitration
-
Objective: To synthesize 4-bromo-1-(bromodifluoromethyl)-5-nitro-1H-pyrazole.
-
Causality: This protocol uses strong, nitrating conditions necessary to overcome the high deactivation of the substrate. The reaction is performed at low temperature initially to control the exothermic reaction, then slowly warmed to provide the activation energy required.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (98%, 5 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 mmol) to the stirred acid. Ensure the temperature remains below 5 °C.
-
Once the substrate is fully dissolved, add fuming nitric acid (90%, 1.1 mmol) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes.
-
Monitoring: Take a small aliquot, quench it in ice water, extract with ethyl acetate, and analyze by TLC and LC-MS to check for the disappearance of starting material and the appearance of a new, more polar spot.
-
If no reaction is observed, slowly allow the mixture to warm to room temperature and stir for 2 hours. Monitor progress.
-
If the reaction is still sluggish, gently heat the mixture to 50-60 °C for 1-2 hours. Continue monitoring.
-
Work-up: Once the reaction is deemed complete or has stalled, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
-
Data Presentation and Characterization
Should the electrophilic substitution reactions prove successful, the resulting products must be rigorously characterized. The table below summarizes the expected spectroscopic data for the primary target, the 5-nitro derivative.
| Compound | Technique | Expected Observations |
| 4-bromo-1-(bromodifluoromethyl)-5-nitro-1H-pyrazole | ¹H NMR | No signals expected in the aromatic region. The C3-H signal from the starting material will be absent. |
| ¹³C NMR | A downfield shift is expected for the C5 carbon due to the attachment of the nitro group. Signals for C3, C4, and C5 will be visible. The CF2Br carbon will appear as a triplet due to coupling with fluorine. | |
| ¹⁹F NMR | A singlet (or narrowly split multiplet) corresponding to the -CF2Br group. The chemical shift should be similar to the starting material. | |
| Mass Spec | The molecular ion peak should correspond to the calculated mass. The isotopic pattern for two bromine atoms (approx. 1:2:1 for M, M+2, M+4) will be a key diagnostic feature. Fragmentation may show loss of NO2. | |
| IR | Appearance of strong characteristic stretches for the nitro group (NO2) around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). |
Conclusion and Future Outlook
The electrophilic substitution of this compound is a formidable synthetic challenge. The pyrazole ring is severely deactivated by the cumulative electron-withdrawing power of both the 4-bromo and 1-(bromodifluoromethyl) substituents. Standard electrophilic substitution reactions are predicted to be extremely sluggish, requiring harsh, forcing conditions that risk substrate decomposition. Nitration stands as the most likely reaction to yield a C5-substituted product, while Friedel-Crafts reactions are expected to fail entirely.
For researchers and drug development professionals, this guide underscores the need for alternative synthetic strategies. Rather than attempting to functionalize this deactivated core, a more fruitful approach may involve building the pyrazole ring with the desired C5-substituent already in place, followed by the subsequent introduction of the 4-bromo and N1-(bromodifluoromethyl) groups. Despite its low reactivity in this context, the title compound remains a valuable intermediate for reactions that do not rely on the nucleophilicity of the pyrazole ring, such as transition-metal-catalyzed cross-coupling at the C-Br bond.
References
- 1. nbinno.com [nbinno.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Fluorinated Pyrazole Building Block
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyrazole derivatives are of significant interest due to their prevalence in a wide array of biologically active molecules. The title compound, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, represents a unique and valuable building block. The presence of the bromodifluoromethyl group at the N1 position introduces a lipophilic and metabolically stable moiety that can significantly influence the physicochemical and pharmacological properties of the final compounds. The bromine atom at the C4 position serves as a versatile handle for carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling reaction being a premier method for introducing molecular diversity.
This document provides a comprehensive guide to the Suzuki coupling of this compound. As Senior Application Scientists, we aim to deliver not just a protocol, but a deeper understanding of the reaction's intricacies, enabling researchers to confidently and successfully utilize this novel substrate in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with challenging substrates like heteroaryl halides. The electron-withdrawing nature of the bromodifluoromethyl group in our target molecule is anticipated to influence the reactivity of the C4-bromo bond, making the selection of appropriate reaction conditions paramount.
Experimental Protocols
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a pre-catalyst like XPhos Pd G2
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 to 5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.02 - 0.05 eq.), and base (2.5 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M.
-
Heating: Place the reaction vessel in a preheated oil bath or microwave reactor. Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-16 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-1-(bromodifluoromethyl)-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[3]
Materials:
-
Same as Protocol 1. A catalyst system robust to higher temperatures, such as a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G2 with additional XPhos ligand), is recommended.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), palladium pre-catalyst (0.03 eq.), and base (3.0 eq.).
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with a model arylboronic acid (e.g., 4-methoxyphenylboronic acid).
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65-80 |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O (4:1) | 100 | 8 | 70-85 |
| XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O (5:1) | 110 | 4 | 80-95 |
| Pd(PPh₃)₄ (Microwave) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 0.5 | 75-90 |
Note: Yields are indicative and may vary depending on the specific arylboronic acid used and the purity of the starting materials.
Experimental Workflow Visualization
The general workflow for the Suzuki coupling protocol can be visualized as follows:
References
Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, can significantly enhance the pharmacological profile of these molecules.[6][7][8] The unique properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[8]
This guide provides a comprehensive overview of synthetic strategies for the derivatization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, a versatile building block for the creation of novel pyrazole-based drug candidates. The presence of two distinct carbon-bromine bonds—one on the aromatic pyrazole ring and one on the difluoromethyl group—offers orthogonal handles for a variety of chemical transformations. We will delve into established palladium-catalyzed cross-coupling reactions at the C4-position and explore the potential for functionalization of the 1-(bromodifluoromethyl) substituent.
The Starting Material: this compound
The subject of this guide, this compound, is a highly functionalized starting material with significant potential for chemical diversification.
Key Structural Features:
-
4-Bromo Substituent: This bromine atom on the pyrazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups.[9]
-
1-(bromodifluoromethyl) Group: This moiety introduces a difluoromethyl group, a common pharmacophore in modern pharmaceuticals. The bromine atom on this group presents an additional, albeit less explored, site for chemical modification. The strong electron-withdrawing nature of the difluoromethyl group influences the electronic properties of the pyrazole ring, impacting its reactivity.
Part 1: Diversification at the C4-Position via Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is the primary and most reliable site for the introduction of molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position.[10]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted pyrazoles.[11][12][13][14]
Causality Behind Experimental Choices:
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient heterocyclic halides like 4-bromopyrazoles, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Br bond. The base is crucial for the transmetalation step, activating the boronic acid partner.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2])
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), [Pd(dppf)Cl2] (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-(bromodifluoromethyl)-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-(bromodifluoromethyl)-1H-pyrazole | 82 |
| 3 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-1-(bromodifluoromethyl)-1H-pyrazole | 78 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyrazoles, which are common motifs in biologically active compounds.[15][16][17]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are typically required to promote the reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Add toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-1-(bromodifluoromethyl)-1H-pyrazole | 75 |
| 2 | Aniline | 4-(Phenylamino)-1-(bromodifluoromethyl)-1H-pyrazole | 68 |
| 3 | Benzylamine | 4-(Benzylamino)-1-(bromodifluoromethyl)-1H-pyrazole | 72 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrazoles, which can serve as versatile intermediates for further transformations or as final products with potential biological activity.
Causality Behind Experimental Choices:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to act as a solvent.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with argon or nitrogen.
-
Add THF and Et3N (2.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-1-(bromodifluoromethyl)-1H-pyrazole | 88 |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1-(bromodifluoromethyl)-1H-pyrazole | 92 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-1-(bromodifluoromethyl)-1H-pyrazole | 85 |
Workflow Visualization: C4-Position Functionalization
Caption: Palladium-catalyzed cross-coupling strategies.
Part 2: Exploring the Reactivity of the 1-(bromodifluoromethyl) Group
The 1-(bromodifluoromethyl) moiety presents a more challenging yet potentially rewarding handle for further functionalization. Direct nucleophilic substitution at the bromodifluoromethyl carbon is generally difficult due to the presence of the two electron-withdrawing fluorine atoms. However, alternative reaction pathways can be envisioned.
Electronic Influence of the 1-(bromodifluoromethyl) Group
Computational studies on similar fluorinated pyrazoles suggest that the difluoromethyl group is strongly electron-withdrawing. This electronic effect deactivates the pyrazole ring towards electrophilic substitution but may activate it for certain nucleophilic or radical reactions. The electron-poor nature of the pyrazole ring can also influence the efficiency of the palladium-catalyzed cross-coupling reactions at the C4-position, generally favoring the oxidative addition step.
Potential for Radical-Mediated Reactions
The C-Br bond in the bromodifluoromethyl group may be susceptible to homolytic cleavage under radical conditions. This could open up avenues for radical-mediated C-C or C-heteroatom bond formation. For instance, visible-light photoredox catalysis could be employed to generate a 1-(difluoromethyl)pyrazol-1-yl radical, which could then engage in various coupling reactions. While specific protocols for this substrate are not yet established, the broader field of radical difluoromethylation offers promising leads.
Generation of a Difluorocarbene Intermediate
It is plausible that under specific basic conditions, the 1-(bromodifluoromethyl)pyrazole could undergo elimination to form a difluorocarbene intermediate. This highly reactive species could then participate in cycloaddition reactions or other transformations. The N-difluoromethylation of pyrazoles using reagents like BrCF2PO(OEt)2 is known to proceed through a difluorocarbene pathway, lending credence to this possibility.
Logical Relationship: Potential Reactivity of the 1-(bromodifluoromethyl) Group
Caption: Potential functionalization pathways.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of novel pyrazole derivatives. The well-established palladium-catalyzed cross-coupling reactions at the C4-position provide a reliable and efficient means of introducing a wide array of functional groups, making it an ideal platform for generating compound libraries for drug discovery. The reactivity of the 1-(bromodifluoromethyl) group remains a fertile ground for further investigation, with potential for the development of novel synthetic methodologies based on radical chemistry or difluorocarbene intermediates. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this promising building block in their quest for new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transitionmetal complexes with pyrazole-based ligands [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-bromo-1-difluoromethyl-5-methyl-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 17. Organometallic complexes of pyrazoles [ouci.dntb.gov.ua]
Application Notes and Protocols: Catalyst Selection for Cross-Coupling Reactions with 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Introduction: Navigating the Selective Functionalization of a Bifunctional Pyrazole
The compound 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole is a valuable, yet challenging, building block for medicinal chemistry and drug development. Its structure presents two distinct reactive handles: a C(sp²)-Br bond at the 4-position of the pyrazole ring and a C(sp³)-Br bond within the N-linked bromodifluoromethyl group. This duality offers immense potential for sequential or selective diversification but also poses a significant challenge in controlling chemoselectivity. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the difluoromethyl motif is increasingly sought after for its ability to modulate pharmacokinetic and physicochemical properties.[1]
This guide provides a comprehensive analysis of catalyst selection and detailed protocols for achieving selective cross-coupling reactions at either the C4-position or the bromodifluoromethyl group. We will explore the underlying principles of catalyst reactivity and provide field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the pyrazole ring, as well as strategies for activating the less reactive C(sp³)-Br bond.
Pillar 1: The Dichotomy of Reactivity - C(sp²)-Br vs. C(sp³)-Br
The central challenge in designing cross-coupling strategies for this compound lies in the differential reactivity of its two carbon-bromine bonds.
-
C4-Bromo (C(sp²)-Br): This bond is part of an electron-rich heteroaromatic system. It is generally more susceptible to oxidative addition by low-valent transition metals like palladium(0), which is the crucial first step in most cross-coupling catalytic cycles (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira).[2][3] Therefore, standard palladium-based methodologies are the primary choice for selective functionalization at this position.
-
Bromodifluoromethyl (C(sp³)-BrF₂): This is an alkyl-type halide, but its reactivity is heavily modulated by the two strongly electron-withdrawing fluorine atoms. While the C(sp³)-Br bond is typically less reactive than a C(sp²)-Br bond towards Pd(0) oxidative addition under standard cross-coupling conditions, its unique electronic nature opens the door for alternative catalytic systems.[4] Nickel and copper catalysts, often operating through single-electron transfer (SET) or radical pathways, have shown significant promise for coupling fluoroalkyl halides.[5][6][7]
This inherent reactivity difference is the cornerstone of our selective strategy. By choosing the appropriate catalyst system—palladium for the C4 position and nickel or copper for the C1-substituent—we can functionalize the molecule with high precision.
Pillar 2: Selective Functionalization of the C4-Position
For selective coupling at the C4-bromo position, palladium catalysis is the method of choice. The key to success lies in selecting the appropriate ligand and reaction conditions to ensure high yields and prevent undesirable side reactions, such as debromination.[8][9]
Logical Framework for C4-Position Catalyst Selection
The following diagram outlines the decision-making process for selecting a catalyst system for various cross-coupling reactions at the C4-position.
Caption: Catalyst selection workflow for C4-position functionalization.
Application Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C4-position. The use of a second-generation (G2) palladacycle precatalyst with a bulky biarylphosphine ligand like XPhos is highly recommended to promote efficient oxidative addition and prevent debromination.[8][10]
Experimental Workflow
Caption: Step-by-step workflow for the C4-Suzuki coupling reaction.
Detailed Protocol
-
Vessel Preparation: To a dry Schlenk tube or microwave vial under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (see Table 1).
-
Catalyst Addition: Add the palladium precatalyst and ligand (see Table 1 for recommendations). For air-sensitive phosphine ligands, this should be done in a glovebox.
-
Solvent Addition: Add the degassed solvent (3-5 mL per 0.5 mmol of substrate).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature for 2-18 hours. Microwave irradiation can significantly shorten reaction times.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Recommended Conditions for C4-Suzuki Coupling
| Parameter | Condition A (Standard Thermal) | Condition B (Microwave) | Rationale & Reference |
| Catalyst | XPhos Pd G2 (2-5 mol%) | XPhos Pd G2 (2-5 mol%) | Highly active, promotes C-Br activation, and minimizes debromination.[8][10] |
| Ligand | XPhos (if using Pd(OAc)₂) | XPhos (if using Pd(OAc)₂) | Bulky, electron-rich ligand that facilitates reductive elimination.[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₂CO₃ (2-3 equiv) | Effective bases for Suzuki couplings with heteroaryl halides.[8][11] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Ethanol/H₂O (4:1) | Aqueous solvent systems are often crucial for efficient transmetalation.[8] |
| Temperature | 80 - 110 °C | 130 - 150 °C | Higher temperatures may be needed for less reactive boronic acids. |
| Time | 4 - 18 h | 15 - 60 min | Microwave heating drastically reduces reaction duration.[8][12] |
Application Protocol 2: Buchwald-Hartwig Amination at the C4-Position
The C4-amination of pyrazoles can be challenging, particularly with alkylamines bearing β-hydrogens, which are prone to β-hydride elimination. The choice between a palladium or copper catalyst is critical and depends on the nature of the amine coupling partner.[13][14][15]
-
Palladium Catalysis: Ideal for aryl amines, heteroaryl amines, and secondary alkylamines lacking β-hydrogens (e.g., morpholine, N-methylbenzylamine).[13]
-
Copper Catalysis: Often more effective for primary and secondary alkylamines that possess β-hydrogens (e.g., piperidine, butylamine), where palladium systems may give low yields.[14][15]
Detailed Protocol (Palladium-Catalyzed)
-
Vessel Preparation: In a glovebox, add this compound (1.0 equiv), Pd(dba)₂ (2-5 mol%), and tBuDavePhos (4-10 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv).
-
Solvent and Reaction: Add degassed toluene or 1,4-dioxane. Seal the tube and heat to 80-120 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki protocol.
Data Presentation: Catalyst Choice for C4-Amination
| Amine Type | Recommended Catalyst | Ligand | Base | Rationale & Reference |
| Aryl Amines, Morpholine | Pd(dba)₂ or Pd(OAc)₂ | tBuDavePhos | NaOtBu | Palladium systems with bulky phosphine ligands are highly effective for amines lacking β-hydrogens.[13][15] |
| Primary/Secondary Alkylamines | CuI (5-10 mol%) | None or 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | Copper catalysis avoids the β-hydride elimination pathway that plagues Pd systems with these substrates.[14] |
Pillar 3: Activating the Bromodifluoromethyl Group
Functionalizing the C(sp³)-Br bond of the bromodifluoromethyl group requires a departure from standard palladium catalysis. Nickel and copper catalysts are more adept at activating such bonds, often through mechanisms involving radical intermediates or the formation of organometallic species.[5][16][17]
Key Considerations:
-
Reaction Conditions: These reactions are often sensitive to air and moisture and may require stoichiometric reductants (e.g., zinc, manganese) for nickel-catalyzed reductive cross-couplings.[6][18]
-
Radical Pathways: Copper-catalyzed reactions with bromodifluoromethyl reagents frequently proceed via a radical mechanism.[5][7] This can be advantageous for forming C-C bonds with partners like alkynes.
-
Negishi-type Coupling: An alternative strategy involves the formation of a (difluoromethyl)zinc reagent, which can then participate in palladium- or nickel-catalyzed cross-coupling reactions.[5][19]
Conceptual Workflow for C1-CBrF₂ Functionalization
Caption: Catalyst selection for functionalizing the bromodifluoromethyl group.
Application Protocol 3: Nickel-Catalyzed Reductive Cross-Coupling
This protocol provides a general method for coupling the bromodifluoromethyl group with another electrophile, such as an aryl bromide, using a nickel catalyst and a stoichiometric metallic reductant.[6][18] This approach is powerful for forming C(sp³)-C(sp²) bonds.
Detailed Protocol
-
Vessel Preparation: In a glovebox, add the nickel precatalyst (e.g., NiBr₂, 5-10 mol%), a bipyridine-type ligand (10-20 mol%), and the reductant (e.g., zinc dust, 2-3 equiv) to a dry vial.
-
Reagent Addition: Add the aryl bromide coupling partner (1.0 equiv) followed by this compound (1.2-1.5 equiv).
-
Solvent and Reaction: Add a polar aprotic solvent like DMF or DMAc. Seal the vial and heat to 50-80 °C. The reaction is often rapid (1-6 hours).
-
Work-up and Purification: Carefully quench the reaction by pouring it into dilute HCl to dissolve excess zinc. Extract with an organic solvent (e.g., ether or EtOAc). Wash the organic layer with water and brine, then dry, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a tractable and highly valuable synthetic endeavor. By leveraging the fundamental principles of transition metal catalysis, researchers can precisely target either the C4-bromo or the C1-bromodifluoromethyl position. Palladium catalysts, particularly those supported by bulky phosphine ligands, provide a reliable avenue for Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the heteroaromatic ring. Conversely, activating the more robust bromodifluoromethyl group necessitates a shift to nickel or copper catalysis, opening up novel pathways for constructing complex fluorinated molecules. The protocols and strategic guidance provided herein serve as a robust starting point for scientists and drug development professionals aiming to unlock the full synthetic potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-Promoted Reductive Cross-Coupling for Cyanodifluoromethylation of (Hetero)aryl Iodides with BrCF2CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: N-Alkylation of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for the N-alkylation of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, a highly functionalized heterocyclic building block relevant to pharmaceutical and agrochemical research. Given the unique electronic properties conferred by the bromo and bromodifluoromethyl substituents, this protocol emphasizes strategies for achieving high-yield, regioselective alkylation while preserving the integrity of the functional groups. We will delve into the mechanistic underpinnings of pyrazole alkylation, offer a detailed step-by-step experimental procedure, present a table of conditions for reaction optimization, and discuss troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and derivatization of complex heterocyclic scaffolds.
Introduction: The Challenge and Opportunity
N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The N-substituent plays a critical role in modulating the pharmacological profile, influencing properties such as binding affinity, selectivity, and pharmacokinetics. The target substrate, this compound, is a particularly interesting starting material. The 4-bromo position offers a handle for subsequent cross-coupling reactions, while the bromodifluoromethyl group can significantly impact the molecule's lipophilicity and metabolic stability.
However, the N-alkylation of this substrate presents specific challenges:
-
Regioselectivity: As an unsymmetrical pyrazole, alkylation can theoretically occur at either the N1 or N2 position. The electronic and steric effects of the substituents will govern the outcome.[2][3]
-
Reactivity of Substituents: The presence of two distinct C-Br bonds raises concerns about potential side reactions. The bromodifluoromethyl group, in particular, must be handled under conditions that avoid its degradation or conversion into a difluorocarbene.[4]
-
Reaction Conditions: The electron-withdrawing nature of the substituents decreases the nucleophilicity of the pyrazole ring, potentially requiring more forcing conditions than simple pyrazoles.
This application note provides a robust protocol designed to navigate these challenges effectively.
Reaction Principle and Mechanistic Considerations
The N-alkylation of a pyrazole typically proceeds via a two-step sequence:
-
Deprotonation: A base is used to remove the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the new N-C bond.[5][6]
The regioselectivity of the attack (N1 vs. N2) is a critical consideration. For many unsymmetrically substituted pyrazoles, alkylation is governed by a combination of steric and electronic factors. Generally, the alkyl group is directed to the nitrogen atom that is less sterically hindered.[7] The choice of base and solvent can also influence the isomeric ratio.[2][3]
Caption: General mechanism for the N-alkylation of pyrazole.
Detailed Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using ethyl iodide as a representative alkylating agent.
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)
-
Ethyl iodide (EtI) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle with a temperature controller
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Base Addition: Add powdered anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl iodide (1.2 eq) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Causality: Using a moderate base like K₂CO₃ in a polar aprotic solvent like DMF facilitates the deprotonation without being overly harsh, which could degrade the bromodifluoromethyl group.[6][8] Heating to 60 °C provides sufficient energy to overcome the activation barrier for this SN2 reaction without promoting side reactions.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of the pyrazole substrate.
Optimization and Troubleshooting
The optimal conditions may vary depending on the specific alkylating agent used. The following table provides a starting point for optimization.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) | Rationale & Considerations |
| Base | Cs₂CO₃ | K₂CO₃ | NaH | Cesium carbonate can enhance reactivity at lower temperatures.[7] NaH is a strong, non-nucleophilic base suitable for less reactive systems but requires strictly anhydrous conditions and careful handling. |
| Solvent | Acetonitrile (MeCN) | DMF | THF (with NaH) | Acetonitrile is easier to remove during workup. DMF is an excellent solvent for SN2 reactions due to its high polarity.[6] THF is required for reactions using NaH. |
| Temperature | RT to 50 °C | 60 - 80 °C | 0 °C to RT (NaH) | Start with milder temperatures to assess reactivity and minimize potential decomposition of the CF₂Br group. |
| Alkylating Agent | R-I | R-Br | R-OTs, R-Cl | Iodides are the most reactive halides, followed by bromides.[9] Chlorides and tosylates may require higher temperatures or stronger bases. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Insufficiently reactive conditions or poor quality of reagents.
-
Solution: Switch to a more reactive alkylating agent (e.g., bromide to iodide), a stronger base (K₂CO₃ to Cs₂CO₃ or NaH), or a higher temperature. Ensure all reagents and solvents are anhydrous.
-
-
Formation of Multiple Products:
-
Cause: Poor regioselectivity or side reactions involving the C-Br or C-CF₂Br bonds.
-
Solution: Try milder conditions (lower temperature, weaker base) to improve selectivity. Carefully analyze side products by MS and NMR to identify their structures, which can provide insight into the undesired reaction pathway.
-
-
Decomposition of Starting Material:
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Solvents: DMF is a reproductive toxin and should be handled with care. Anhydrous solvents can be flammable.
-
Reagents: Alkylating agents like ethyl iodide are toxic, lachrymatory, and potential carcinogens. Handle with extreme caution. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles
Introduction: The Significance of Bromodifluoromethylated Pyrazoles in Modern Chemistry
The incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The bromodifluoromethyl (-CF2Br) group, in particular, serves as a versatile synthetic handle. It can be a precursor to the therapeutically relevant difluoromethyl (-CF2H) group and can participate in various cross-coupling reactions. Pyrazoles are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials, valued for their diverse biological activities. The synthesis of 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles, therefore, represents a convergence of these two important areas, providing valuable building blocks for the development of novel chemical entities.
This application note provides a detailed experimental procedure for the synthesis of 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles, targeting researchers, scientists, and professionals in drug development. The protocol is divided into two main stages: the synthesis of the 4-aryl-1H-pyrazole precursors and their subsequent N-bromodifluoromethylation.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step sequence. First, a 4-aryl-1H-pyrazole is synthesized via a condensation reaction. Subsequently, the pyrazole undergoes N-bromodifluoromethylation using diethyl bromodifluoromethylphosphonate as the key reagent.
Caption: Synthetic workflow for 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles.
Part 1: Synthesis of 4-Aryl-1H-pyrazole Precursors
The synthesis of 4-aryl-1H-pyrazoles can be achieved through the condensation of an appropriate 1,3-diketone with an arylhydrazine. This is a well-established and robust method for constructing the pyrazole ring.
Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-1H-pyrazoles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add the arylhydrazine hydrochloride (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting solid or oil is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-aryl-1H-pyrazole.
Part 2: N-Bromodifluoromethylation of 4-Aryl-1H-pyrazoles
The introduction of the bromodifluoromethyl group onto the pyrazole nitrogen is achieved using diethyl bromodifluoromethylphosphonate. This reagent serves as a precursor to difluorocarbene (:CF2), which is then trapped by the pyrazole.
Mechanistic Insight
The reaction is believed to proceed through the in-situ generation of difluorocarbene. The base abstracts a proton from the pyrazole, forming a pyrazolate anion. Simultaneously, the diethyl bromodifluoromethylphosphonate is thought to undergo a base-mediated decomposition to generate difluorocarbene. The nucleophilic pyrazolate then attacks the electrophilic difluorocarbene. Subsequent protonation and bromide abstraction steps would lead to the final product. A plausible mechanism involves the formation of a difluorocarbene intermediate which is then trapped by the nucleophilic nitrogen of the pyrazole.
Experimental Protocol: Synthesis of 4-Aryl-1-(bromodifluoromethyl)-1H-pyrazoles
-
Reagents and Materials:
-
4-Aryl-1H-pyrazole (1.0 eq.)
-
Diethyl bromodifluoromethylphosphonate (1.5-2.0 eq.)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 eq.)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-aryl-1H-pyrazole (1.0 eq.) and the base (e.g., K2CO3, 2.0 eq.).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
-
Addition of Reagent:
-
To the stirred suspension, add diethyl bromodifluoromethylphosphonate (1.5 eq.) dropwise at room temperature.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS for the consumption of the starting material.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-aryl-1-(bromodifluoromethyl)-1H-pyrazole.
-
Data Presentation: Key Reaction Parameters
| Entry | Aryl Substituent (Ar) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K2CO3 | 80 | 12 | Expected high |
| 2 | 4-Chlorophenyl | Cs2CO3 | 60 | 18 | Expected high |
| 3 | 4-Methoxyphenyl | K2CO3 | 80 | 12 | Expected high |
| 4 | 4-Nitrophenyl | Cs2CO3 | 60 | 24 | Expected moderate to high |
Note: The yields are expected based on similar transformations and would need to be determined experimentally.
Characterization
The synthesized 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the characteristic signals for the aryl protons and the pyrazole ring protons. The chemical shift of the pyrazole protons will be influenced by the bromodifluoromethyl group.
-
¹³C NMR: The carbon of the CF2Br group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -CF2Br group is expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-F and C-Br bonds, as well as the aromatic and pyrazole ring vibrations, should be present.
Safety and Handling
-
Diethyl bromodifluoromethylphosphonate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5] All manipulations should be performed in a well-ventilated fume hood.[1][2][3][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2][4][5]
-
Aryl hydrazines can be toxic and should be handled with care.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-aryl-1-(bromodifluoromethyl)-1H-pyrazoles. By following the outlined procedures, researchers can reliably access these valuable fluorinated building blocks for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of the synthesis.
References
Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
Abstract
This application note provides a comprehensive, two-step protocol for the large-scale synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, a key intermediate in the development of modern agrochemicals. The described methodology is designed for scalability, safety, and efficiency, addressing the growing demand for fluorinated heterocyclic building blocks in the life sciences industry. The protocol begins with the selective bromination of 1H-pyrazole to produce 4-bromo-1H-pyrazole, followed by a robust N-bromodifluoromethylation step. This guide offers detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to assist researchers and process chemists in implementing this synthesis on an industrial scale.
Introduction: The Significance of Fluorinated Pyrazoles in Agrochemicals
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] In recent years, the strategic introduction of fluorine-containing substituents has become a cornerstone of modern fungicide design.[3] The difluoromethyl (-CHF₂) and related fluorinated groups can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4]
Specifically, pyrazole carboxamides have emerged as a major class of succinate dehydrogenase inhibitor (SDHI) fungicides, which play a crucial role in controlling a wide spectrum of plant pathogenic fungi.[2] The target molecule of this guide, this compound, serves as a critical, high-value intermediate for the synthesis of several next-generation fungicidal active ingredients. The bromine atom at the C4-position provides a versatile handle for subsequent cross-coupling reactions, while the N1-bromodifluoromethyl group is a key pharmacophore.[5]
Developing a cost-effective, safe, and scalable synthesis for this intermediate is paramount for a sustainable supply chain in the agrochemical industry.[6] This document details such a process, designed with an emphasis on operational simplicity and control of critical process parameters.
Overall Synthetic Strategy
The synthesis is designed as a two-step process, optimized for large-scale production. This approach utilizes readily available starting materials and avoids complex purification steps, making it economically viable.
Step 1: Electrophilic Bromination. The synthesis commences with the regioselective bromination of commercially available 1H-pyrazole at the C4-position. The C4 position of the pyrazole ring is most susceptible to electrophilic substitution, allowing for high selectivity.[1] Elemental bromine is chosen as the brominating agent for its high atom economy, though its handling requires stringent safety measures.
Step 2: N-Bromodifluoromethylation. The second and key step involves the introduction of the bromodifluoromethyl moiety onto the N1 position of the pyrazole ring. This is achieved via a nucleophilic substitution reaction. The 4-bromo-1H-pyrazole intermediate is first deprotonated with a strong base to form its corresponding sodium salt, enhancing its nucleophilicity. This salt is then reacted with dibromodifluoromethane (CF₂Br₂), a suitable electrophile for this transformation.[7] This method provides a direct and efficient route to the desired N-functionalized product.
Process Flow Diagram
The following diagram provides a high-level overview of the complete manufacturing process, from raw material input to the final isolated product.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocols
Part A: Large-Scale Synthesis of 4-Bromo-1H-pyrazole (Intermediate I-1)
This protocol describes the synthesis of the key intermediate, 4-bromo-1H-pyrazole, via direct bromination of 1H-pyrazole.
Reaction Scheme:
(Image depicting the reaction of 1H-pyrazole with Br₂ to yield 4-bromo-1H-pyrazole)
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is used as the solvent because it is polar enough to dissolve the starting pyrazole and is relatively inert to bromine. It also facilitates the reaction without participating in unwanted side reactions.
-
Temperature Control: The reaction temperature is maintained below 30°C during the bromine addition. This is critical to prevent the formation of di- and tri-brominated byproducts and to control the exothermic nature of the reaction, ensuring process safety on a large scale.
-
Work-up: The reaction mixture is quenched in water, and the pH is adjusted with sodium hydroxide. This neutralizes the acetic acid and hydrobromic acid byproduct, precipitating the less soluble 4-bromo-1H-pyrazole product for easy isolation by filtration.
Table 1: Materials and Reagents for Part A
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles | Quantity | Molar Ratio |
|---|---|---|---|---|---|
| 1H-Pyrazole | 288-13-1 | 68.08 | 100 | 6.81 kg | 1.0 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 105 | 16.78 kg (5.38 L) | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 70 L | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | - | As needed for pH 7-8 | - |
| Deionized Water | 7732-18-5 | 18.02 | - | ~200 L | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge a 500 L glass-lined reactor with glacial acetic acid (70 L). Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Charge Starting Material: Under a nitrogen atmosphere, charge 1H-pyrazole (6.81 kg, 100 mol) into the reactor. Stir the mixture at 20-25°C until all solids are dissolved.
-
Bromine Addition: Cool the reactor contents to 15-20°C. Slowly add bromine (16.78 kg, 105 mol) via the dropping funnel over a period of 4-6 hours. CRITICAL: Maintain the internal temperature below 30°C throughout the addition. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2-3 hours. Monitor the reaction progress by taking an aliquot and analyzing it via GC or HPLC to confirm the consumption of the starting material.
-
Quenching and Neutralization: In a separate 1000 L vessel, charge deionized water (200 L). Carefully transfer the reaction mixture into the water while stirring. Cool the aqueous mixture to 10-15°C and slowly add 50% aqueous sodium hydroxide to adjust the pH to 7-8. A precipitate will form.
-
Isolation and Drying: Filter the resulting slurry using a centrifuge or filter press. Wash the filter cake with cold deionized water (2 x 20 L) until the filtrate is neutral. Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.
-
Quality Control: The expected yield of 4-bromo-1H-pyrazole is 13.2 - 14.0 kg (90-95%). The purity should be ≥98% as determined by HPLC.
Part B: Large-Scale Synthesis of this compound (Final Product)
This protocol details the N-alkylation of the intermediate with dibromodifluoromethane.
Reaction Scheme:
(Image depicting the reaction of 4-bromo-1H-pyrazole with NaH, then CF₂Br₂ to yield the final product)
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is used to ensure complete and irreversible deprotonation of the pyrazole N-H, forming the highly nucleophilic sodium salt.[7] Anhydrous conditions are crucial as NaH reacts violently with water.
-
Reagent: Dibromodifluoromethane (CF₂Br₂) is an effective "CF₂Br" electrophile for this Sₙ2-type reaction. It is a low-boiling liquid or gas, requiring a well-sealed reactor and careful handling.
-
Temperature Control: The initial deprotonation is performed at a low temperature (0-5°C) to control hydrogen gas evolution. The subsequent alkylation is also run at a controlled temperature (20-25°C) to ensure a steady reaction rate and minimize potential side reactions.
Table 2: Materials and Reagents for Part B
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles | Quantity | Molar Ratio |
|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole (I-1) | 2075-45-8 | 146.96 | 90 | 13.23 kg | 1.0 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 99 | 3.96 kg | 1.1 |
| Dibromodifluoromethane | 75-61-6 | 209.82 | 117 | 24.55 kg | 1.3 |
| Anhydrous DMF | 68-12-2 | 73.09 | - | 130 L | - |
| Toluene | 108-88-3 | 92.14 | - | ~100 L | - |
| Saturated Brine Solution | - | - | - | ~100 L | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge a 500 L glass-lined reactor with anhydrous DMF (130 L). Ensure the reactor is scrupulously dry and purged with nitrogen. Equip the reactor for low-temperature control and gas handling.
-
Base Addition: Cool the DMF to 0-5°C. Under a nitrogen blanket, carefully charge the sodium hydride (3.96 kg, 99 mol of active NaH) in portions. CRITICAL: NaH is highly reactive. Monitor for hydrogen evolution and control the addition rate accordingly.
-
Salt Formation: Slowly add a solution of 4-bromo-1H-pyrazole (13.23 kg, 90 mol) in anhydrous DMF (20 L) to the NaH suspension while maintaining the temperature at 0-10°C. Stir for 1-2 hours at this temperature until hydrogen evolution ceases, indicating complete formation of the sodium salt.
-
Alkylation: Warm the mixture to 20-25°C. Slowly introduce dibromodifluoromethane (24.55 kg, 117 mol) into the reactor. If it is supplied as a gas, bubble it through the reaction mixture via a dip tube. If a liquid, add it via a pressure-equalizing dropping funnel. Maintain the temperature at 20-25°C. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at 20-25°C for 8-12 hours. Monitor the reaction by HPLC/GC until the starting pyrazole is consumed.
-
Work-up: Cool the reactor to 0-5°C. Slowly and carefully quench the reaction by adding deionized water (100 L), keeping the temperature below 20°C. Add toluene (100 L) and stir for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic (toluene) layer with saturated brine solution (2 x 50 L).
-
Purification: Concentrate the organic layer under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
-
Product Specification: The final product should meet the specifications outlined in Table 3.
Table 3: Final Product Specifications
| Parameter | Specification |
|---|---|
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Purity (by GC) | ≥ 98.5% |
| Moisture (by KF) | ≤ 0.1% |
| Identity (by NMR/MS) | Conforms to structure |
Experimental Workflow Visualization
Caption: Step-by-step operational flow for the synthesis.
Safety, Health, and Environmental (SHE) Considerations
This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough process hazard analysis (PHA) must be conducted before scaling up.
Table 4: Hazard Analysis of Key Reagents
| Reagent | Key Hazards | Recommended Precautions |
|---|---|---|
| Bromine (Br₂) | Highly corrosive, toxic by inhalation, severe skin burns, strong oxidizer.[8] | Handle in a closed system or well-ventilated fume hood. Use full PPE, including acid-resistant gloves, face shield, and a respirator with an appropriate cartridge. Have a bromine spill kit readily available. |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin and eye burns. | Handle under an inert atmosphere (N₂ or Ar). Use spark-proof tools. Never allow contact with water or protic solvents. Quench excess NaH carefully with a high-boiling alcohol like isopropanol before aqueous work-up. |
| Dibromodifluoromethane | Toxic, potential ozone-depleting substance. Inhalation hazard. | Handle in a well-ventilated area or closed system. Avoid skin contact and inhalation. Ensure the reactor is properly sealed to prevent leaks. |
| DMF | Reproductive toxin, skin irritant. | Avoid skin contact and inhalation. Use appropriate chemical-resistant gloves. |
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For handling highly hazardous materials like bromine and NaH, enhanced PPE such as a face shield, rubber apron, and respiratory protection is mandatory.
-
Waste Management: All waste streams must be properly segregated and disposed of according to local environmental regulations. Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds must be collected separately for incineration.
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The process is designed for industrial application, focusing on high yields, operational safety, and the use of accessible starting materials. By providing detailed protocols and explaining the rationale behind key process parameters, this guide serves as a valuable resource for chemists and engineers working in the agrochemical and pharmaceutical industries.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic N-Protection of 4-Bromo-3-(bromodifluoromethyl)-1H-pyrazole for Advanced Synthetic Applications
Introduction: Navigating the Synthetic Challenges of Highly Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives showing a wide spectrum of biological activities.[1] The synthesis of complex, highly substituted pyrazoles often necessitates the use of protecting groups to mask the reactive N-H moiety, thereby enabling selective functionalization of the heterocyclic core.[2][3] The subject of this guide, 4-bromo-3-(bromodifluoromethyl)-1H-pyrazole, presents a particularly challenging case for synthetic chemists. The cumulative electron-withdrawing effects of the 4-bromo and 3-(bromodifluoromethyl) substituents significantly increase the acidity of the N-H proton while simultaneously decreasing the nucleophilicity of the pyrazole nitrogen atoms.[4] This electronic profile demands a carefully considered protecting group strategy to ensure efficient introduction, stability during subsequent transformations, and clean removal of the protecting group without compromising the integrity of the molecule.
This application note provides a comprehensive guide to selecting and implementing effective N-protection strategies for this challenging substrate. We will delve into the rationale behind choosing a suitable protecting group, provide detailed, field-tested protocols for the introduction and cleavage of the most viable candidates, and offer a comparative analysis to aid in your synthetic planning.
The Critical Choice: Selecting an N-Protecting Group for a Deactivated Pyrazole
The choice of a protecting group for 4-bromo-3-(bromodifluoromethyl)-1H-pyrazole is governed by three primary factors:
-
Ease of Introduction: The diminished nucleophilicity of the pyrazole nitrogen requires robust protection conditions that can overcome this hurdle without leading to unwanted side reactions.
-
Orthogonal Stability: The protecting group must be stable under the conditions of planned downstream reactions, which may include cross-coupling, metalation, or nucleophilic substitution.
-
Selective Deprotection: The removal of the protecting group must be achievable under conditions that leave the 4-bromo and 3-(bromodifluoromethyl) moieties intact.
Based on these criteria, we will explore three widely used N-protecting groups: the tert-Butoxycarbonyl (Boc) group, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group, and the p-Toluenesulfonyl (Tosyl) group.
The Boc Group: A Versatile Acid-Labile Option
The Boc group is a popular choice for amine protection due to its general stability to basic and nucleophilic conditions and its facile removal under acidic conditions.[5]
Rationale for Use
For the target pyrazole, the Boc group offers a good balance of stability and reactivity. Its introduction can be achieved under relatively mild basic conditions, and its acid-lability provides an orthogonal deprotection strategy to many common synthetic transformations.
Experimental Protocol: N-Boc Protection
Materials:
-
4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-(bromodifluoromethyl)-1H-pyrazole (1.0 equiv.) in anhydrous DCM.
-
Add triethylamine (1.2 equiv.) or a catalytic amount of DMAP (0.1 equiv.).[6]
-
Slowly add a solution of (Boc)₂O (1.1 equiv.) in anhydrous DCM to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the deactivated nature of the pyrazole, the reaction may require prolonged stirring at room temperature or gentle heating (e.g., 40 °C).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected pyrazole.
Experimental Protocol: N-Boc Deprotection
A novel and mild method for the deprotection of N-Boc pyrazoles using sodium borohydride in ethanol has been reported, which is particularly advantageous for substrates sensitive to harsh acidic conditions.[7][8]
Materials:
-
N-Boc-4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected pyrazole (1.0 equiv.) in ethanol at room temperature.
-
Add NaBH₄ (1.5-3.0 equiv.) portion-wise to the stirred solution.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
The SEM Group: A Robust and Orthogonal Protecting Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known for its exceptional stability towards a wide range of reagents, making it an excellent choice for complex, multi-step syntheses.[9][10]
Rationale for Use
The robustness of the SEM group makes it ideal when the protected pyrazole needs to undergo harsh reaction conditions, such as organometallic chemistry or strong basic conditions.[11] Its removal under specific fluoride-mediated or acidic conditions provides excellent orthogonality.[9]
Experimental Protocol: N-SEM Protection
Materials:
-
4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-3-(bromodifluoromethyl)-1H-pyrazole (1.0 equiv.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: N-SEM Deprotection
Deprotection of the SEM group can be achieved using fluoride ions or acidic conditions.[9][11]
Fluoride-mediated Deprotection:
Materials:
-
N-SEM-4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous THF
-
Magnetic stirrer
Procedure:
-
Dissolve the N-SEM protected pyrazole (1.0 equiv.) in anhydrous THF.
-
Add TBAF solution (1.5 equiv.) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
The Tosyl Group: A Highly Stable Protecting Group
The p-toluenesulfonyl (Tosyl or Ts) group is a robust protecting group for amines, forming a stable sulfonamide that is resistant to a wide range of acidic and basic conditions.[12]
Rationale for Use
The high stability of the tosyl group makes it suitable for reactions that require strongly acidic or oxidative conditions. However, its removal often requires harsh reductive or strongly acidic conditions, which must be carefully evaluated for compatibility with the substrate.[12][13]
Experimental Protocol: N-Tosyl Protection
Materials:
-
4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous Acetone or DMF
-
Magnetic stirrer
Procedure:
-
To a solution of 4-bromo-3-(bromodifluoromethyl)-1H-pyrazole (1.0 equiv.) in anhydrous acetone, add finely ground K₂CO₃ (2.0 equiv.).
-
Add TsCl (1.1 equiv.) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Experimental Protocol: N-Tosyl Deprotection
Reductive cleavage is a common method for tosyl group removal.
Materials:
-
N-Tosyl-4-bromo-3-(bromodifluoromethyl)-1H-pyrazole
-
Magnesium powder
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Sonicator (optional)
Procedure:
-
In a round-bottom flask, suspend the N-Tosyl protected pyrazole (1.0 equiv.) and magnesium powder (excess) in methanol.
-
Sonicate the mixture at room temperature or stir vigorously.
-
Monitor the reaction by TLC. The reaction may be slow and require extended reaction times.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NH₄Cl solution.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Protecting Groups
The following table provides a summary to aid in the selection of the most appropriate protecting group for your synthetic route.
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Advantages |
| Boc | Mild base (Et₃N, DMAP), (Boc)₂O | Stable to base, nucleophiles, and mild reducing agents. Labile to strong acids. | Mild acid (TFA), or NaBH₄/EtOH.[5][7] | Readily available reagents, mild deprotection options. |
| SEM | Strong base (NaH), SEM-Cl | Very robust. Stable to acids, bases, organometallics, and many reducing/oxidizing agents. | Fluoride sources (TBAF), strong Lewis or protic acids.[9][11] | High stability and orthogonality for complex syntheses. |
| Tosyl (Ts) | Base (K₂CO₃, NaOH), TsCl | Extremely stable to a wide range of conditions including strong acids and oxidants. | Harsh: strong acid (HBr/AcOH), or reductive cleavage (Mg/MeOH, Na/NH₃).[12][13] | High stability for demanding reaction conditions. |
Visualizing the Workflow
General Protection/Deprotection Workflow
Caption: General workflow for the protection, functionalization, and deprotection of the pyrazole substrate.
Decision Tree for Protecting Group Selection
Caption: Decision tree to guide the selection of an appropriate N-protecting group.
References
- 1. nbinno.com [nbinno.com]
- 2. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you improve your synthetic yield and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low yield or incomplete conversion during the bromination of 1H-pyrazole to 4-bromo-1H-pyrazole.
-
Question: My initial bromination step to form 4-bromo-1H-pyrazole is resulting in a low yield and unreacted starting material. What are the likely causes and how can I improve this?
-
Answer: Low yields in the bromination of 1H-pyrazole are often due to suboptimal reaction conditions or the choice of brominating agent. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the regioselectivity and preventing over-bromination is key.
-
Choice of Brominating Agent: While elemental bromine can be used, it can sometimes lead to the formation of polybrominated species and is highly corrosive. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of pyrazoles. Another effective reagent is N-bromosaccharin, which has been shown to be highly reactive and selective.[1][2]
-
Solvent and Temperature: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile or dichloromethane are good starting points. Running the reaction at room temperature or slightly below (0 °C) can help to control the reaction rate and improve selectivity.
-
Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to determine the point of maximum conversion of the starting material without significant formation of byproducts.
-
Acid Scavenger: The reaction generates HBr as a byproduct, which can protonate the pyrazole and deactivate it towards further electrophilic substitution. The addition of a non-nucleophilic base like sodium acetate can scavenge the acid and drive the reaction to completion.
-
Issue 2: Difficulty in achieving N-bromodifluoromethylation of 4-bromo-1H-pyrazole.
-
Question: I am struggling with the second step, the N-bromodifluoromethylation of 4-bromo-1H-pyrazole. The reaction is either not proceeding or giving very low yields of the desired product. What should I investigate?
-
Answer: The introduction of the bromodifluoromethyl group onto the pyrazole nitrogen is a challenging step that requires specific reagents and conditions. The low reactivity of the pyrazole nitrogen after bromination at the 4-position can be a hurdle.
-
Choice of Bromodifluoromethylating Agent: A common and effective reagent for this transformation is diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂).[3][4] This reagent, in the presence of a suitable base, can generate the necessary difluorocarbene or an equivalent species for the N-alkylation.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen without reacting with the electrophilic bromodifluoromethylating agent. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective.
-
Temperature and Reaction Time: These reactions may require elevated temperatures to proceed at a reasonable rate. Start with trials at room temperature and gradually increase the temperature (e.g., to 60-80 °C) while monitoring the reaction progress. Prolonged reaction times might be necessary, but also be mindful of potential decomposition of the product or reagents.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Water can react with the base and the electrophilic reagent, leading to lower yields.
-
Issue 3: Formation of multiple unidentified byproducts.
-
Question: My reaction mixture shows multiple spots on TLC, and isolating the desired this compound is proving difficult. What could be the source of these impurities?
-
Answer: The formation of byproducts can stem from several sources, including side reactions of the starting materials or product, or impurities in the reagents.
-
Over-bromination: In the first step, ensure that you are not using an excess of the brominating agent, which could lead to di- or tri-brominated pyrazoles.
-
Isomer Formation: While N1-alkylation is generally favored for pyrazoles, some N2-alkylation might occur, leading to isomeric products. Careful analysis of your crude product by NMR will be necessary to identify these. The regioselectivity can sometimes be influenced by the choice of solvent and counter-ion of the base.
-
Decomposition: Fluorinated compounds can sometimes be unstable under harsh reaction conditions (e.g., high temperatures or very strong bases). Try to use the mildest conditions possible to achieve the desired transformation.
-
Purification Strategy: Column chromatography on silica gel is the most common method for purifying such compounds. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) should allow for the separation of the desired product from byproducts and starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A plausible and efficient two-step synthesis is recommended:
-
Bromination: Start with the electrophilic bromination of 1H-pyrazole at the 4-position using a selective brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
-
N-Bromodifluoromethylation: The resulting 4-bromo-1H-pyrazole is then N-alkylated using a bromodifluoromethylating agent like diethyl bromodifluoromethylphosphonate in the presence of a base such as cesium carbonate in an anhydrous polar aprotic solvent.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can be used. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Brominating agents like bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Fluorinated reagents can be toxic and may release harmful fumes upon heating or reaction with water. Always work in a fume hood.
-
Organic solvents are flammable. Avoid open flames and use proper grounding for any equipment.
-
For detailed safety information, always refer to the Safety Data Sheets (SDS) of all chemicals used.[5]
Q4: How can I confirm the structure of the final product?
A4: The structure of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the pyrazole ring protons. ¹³C NMR will show the carbon signals, including the one attached to the bromine and the CF₂Br group. ¹⁹F NMR is crucial to confirm the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound and its isotopic pattern, which will be characteristic due to the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of characteristic functional groups.
Detailed Experimental Protocol
Step 1: Synthesis of 4-bromo-1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (10 mL/g of pyrazole) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-bromo-1H-pyrazole.
Step 2: Synthesis of this compound
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/g of pyrazole) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the second synthetic step.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Suzuki Coupling of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrazole-containing compounds, which are crucial scaffolds in medicinal chemistry. As Senior Application Scientists, we have curated this guide to reflect both the fundamental principles of the reaction and practical, field-tested solutions to common challenges.
Introduction to the Challenge
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, its application to complex substrates like this compound presents unique challenges. The presence of two distinct carbon-bromine bonds, the electron-deficient nature of the pyrazole ring, and the potential for the bromodifluoromethyl group to influence the catalytic cycle can lead to a variety of side reactions. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this specific Suzuki coupling reaction.
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The primary side reactions of concern are:
-
Protodebromination (Hydrodehalogenation): This is the replacement of a bromine atom with a hydrogen atom on the pyrazole ring, leading to the formation of 1-(bromodifluoromethyl)-1H-pyrazole.[3][4] This is a common side reaction with heteroaryl halides.[3][5]
-
Homocoupling: This side reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.[6][7]
-
Competitive Coupling at the Bromodifluoromethyl Group: While the C(sp2)-Br bond at the 4-position of the pyrazole is generally more reactive in Suzuki couplings, under certain conditions, reactivity at the C(sp3)-Br bond of the bromodifluoromethyl group can occur, leading to undesired byproducts.
-
Decomposition of Starting Material or Product: The stability of the pyrazole core and the bromodifluoromethyl group can be compromised under harsh reaction conditions (e.g., high temperatures, strongly basic media).
Q2: Why is protodebromination a significant issue with this substrate?
A2: Protodebromination is a common challenge in Suzuki couplings involving electron-deficient heteroaryl halides like bromopyrazoles.[3][5] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[3] This can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water.[1][3] The electron-deficient nature of the pyrazole ring makes the C4-position susceptible to attack by this Pd-H species, leading to the undesired debrominated byproduct.
Q3: Can the bromodifluoromethyl group itself participate in side reactions?
A3: Yes. While the C(sp2)-Br bond on the pyrazole ring is typically more reactive towards oxidative addition to the Pd(0) catalyst, the C(sp3)-Br bond in the bromodifluoromethyl group is not entirely inert. Under forcing conditions or with specific catalyst systems, oxidative addition at this position can occur, leading to a complex mixture of products. The electronic properties of the bromodifluoromethyl group can also influence the reactivity of the pyrazole ring.
Q4: How does the choice of base influence the reaction outcome?
A4: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[2][8][9] However, the wrong choice of base can exacerbate side reactions.[3]
-
Strong Bases (e.g., alkoxides): Can promote the formation of Pd-H species, increasing the likelihood of protodebromination.[3] They can also lead to the degradation of sensitive functional groups.
-
Weaker Bases (e.g., K2CO3, K3PO4, Cs2CO3): Are often preferred as they are generally less likely to induce protodebromination.[3] The choice among these depends on the specific boronic acid and solvent system. The base's role is multifaceted, influencing the formation of the active palladium complex and accelerating reductive elimination.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inefficient Oxidative Addition. 2. Catalyst Deactivation. 3. Poor Solubility. | 1. Ligand Screening: Switch to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[3] 2. Catalyst Choice: Use a pre-formed catalyst or a more robust catalyst system. 3. Solvent System: Ensure adequate solubility of all components. A mixture of solvents (e.g., dioxane/water, toluene/water) may be beneficial.[1] |
| Significant Protodebromination | 1. Formation of Palladium-Hydride Species. 2. High Reaction Temperature. 3. Inappropriate Base. | 1. Base Optimization: Switch to a milder inorganic base like K3PO4 or Cs2CO3.[3] Avoid strong alkoxide bases. 2. Solvent Choice: Avoid alcohol-based solvents which can act as hydride sources.[1][3] 3. Temperature Control: Run the reaction at the lowest effective temperature. 4. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst decomposition pathways that may lead to Pd-H formation. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen. 2. Inefficient Transmetalation. | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period.[7] 2. Base and Boronic Acid Stoichiometry: Ensure precise stoichiometry. An excess of the boronic acid can sometimes favor homocoupling. |
| Complex Product Mixture (Multiple Spots on TLC) | 1. Reaction at the Bromodifluoromethyl Group. 2. Decomposition of Starting Material or Product. | 1. Milder Conditions: Reduce the reaction temperature and use a less forcing catalyst system. 2. Protecting Groups: If feasible, consider if a protecting group strategy for other reactive sites is necessary, although this adds synthetic steps. For some nitrogen-containing heterocycles, N-protection can suppress dehalogenation.[11][12] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in this specific Suzuki coupling reaction.
Caption: A workflow for troubleshooting Suzuki coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a starting point and should be optimized based on the troubleshooting guide above.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol %) and ligand (if using a separate ligand source).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle and the key side reactions.
Caption: Suzuki cycle and key side reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that requires careful optimization to achieve high yields and purity. By understanding the potential side reactions, particularly protodebromination and homocoupling, and by systematically troubleshooting using the strategies outlined in this guide, researchers can successfully synthesize these valuable compounds. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent, as well as meticulous control of reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole Derivatives
Welcome to the technical support center for the purification of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable, yet challenging, compounds. The unique combination of a pyrazole core, a C4-bromo substituent, and an N1-bromodifluoromethyl group introduces specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound class in a practical question-and-answer format.
Q1: My primary purification challenge is separating the target compound from the unbrominated pyrazole starting material. They are co-eluting during column chromatography. What should I do?
A1: This is a classic problem of separating products from reactants with similar polarity. The addition of a single bromine atom to the pyrazole ring does not always induce a dramatic shift in polarity, leading to poor separation on silica gel.
Root Cause Analysis: The core issue is insufficient resolution (Rₛ) between your product and the starting material on the stationary phase. The bromodifluoromethyl group and the pyrazole nitrogens dominate the molecule's interaction with silica, and the C4-bromo group's contribution may be minimal in standard solvent systems.
Troubleshooting Protocol: Optimizing Flash Column Chromatography
-
Systematic Eluent Screening: Do not rely solely on standard hexane/ethyl acetate systems. Perform a systematic thin-layer chromatography (TLC) screen using different solvent systems to exploit alternative chemical interactions.
-
Polarity Modulation: Use a gradient of n-pentane/diethyl ether, which is often effective for fluorinated compounds.[1]
-
Alternative Selectivity: Test dichloromethane (DCM)/methanol or toluene/ethyl acetate systems. Toluene can engage in π-π interactions, potentially altering the elution order.
-
Additive Inclusion: Adding a very small percentage (e.g., 0.1-0.5%) of a polar modifier like methanol or isopropanol to a non-polar system (like hexane/DCM) can sometimes dramatically improve separation.
-
-
Column and Loading Technique:
-
High-Resolution Column: Use a column with a smaller particle size silica gel for higher theoretical plates.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite®. Evaporate the solvent and load the resulting dry powder onto the column. This technique prevents band broadening caused by dissolving the sample in a strong solvent.
-
-
Employ a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), run a very shallow gradient around the elution point of your compounds (e.g., starting at 5% and increasing by 1% increments to 15% Ethyl Acetate). This elongates the separation path on the column.
Data-Driven Solvent System Selection:
| Solvent System Base | Polarity Range | Typical Application Notes |
| Hexane / Ethyl Acetate | Broad, General Purpose | Standard starting point. May provide insufficient resolution for closely related analogs. |
| Pentane / Diethyl Ether | Non-polar to Mid-polar | Often provides better separation for fluorinated and halogenated compounds.[1] |
| Dichloromethane / Methanol | Mid-polar to Polar | Good for more polar pyrazole derivatives. Be cautious of product stability on silica with methanol. |
| Toluene / Ethyl Acetate | Aromatic/Polar Aprotic | Can alter selectivity through π-π interactions. Useful when hexane systems fail. |
Q2: My product is a persistent oil that refuses to crystallize. How can I obtain a solid, crystalline material?
A2: The presence of the bulky and conformationally flexible bromodifluoromethyl group can inhibit efficient crystal lattice packing, often resulting in oils or low-melting solids. Obtaining crystalline material is crucial for definitive characterization and long-term stability.
Root Cause Analysis: Crystallization requires a highly ordered, low-energy arrangement of molecules. The combination of substituents on your pyrazole derivative may not favor this, or you may not have found the appropriate thermodynamic conditions (solvent, temperature) to induce nucleation and crystal growth. Residual impurities can also act as "crystallization poisons."
Troubleshooting Protocol: Systematic Crystallization Attempts
-
Ensure High Purity: First, ensure your oil is >95% pure by NMR and LC-MS. Impurities are the most common inhibitor of crystallization. If necessary, perform a second chromatographic purification.
-
Solvent Screening Workflow:
-
Step 1: Solubility Test: In small vials, test the solubility of your oil (~10-20 mg) in a range of solvents (0.5 mL each): Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Toluene, Diethyl Ether, Hexane, Water. Identify "good" solvents (dissolves readily) and "poor" solvents (insoluble).
-
Step 2: Single Solvent Cooling: Dissolve the oil in a minimum amount of a "good" solvent at room temperature or with gentle warming. Cool the sealed vial slowly to 4°C, then to -20°C. If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites.
-
Step 3: Solvent/Anti-Solvent Diffusion: This is often the most effective method.
-
Dissolve the oil in a small amount of a "good" solvent (e.g., DCM or Ethyl Acetate).
-
Slowly add a "poor" solvent (e.g., Hexane or Pentane) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Seal the vial and store it undisturbed at room temperature or 4°C. Crystals should form at the interface or as the solution cools. Many bromo-phenyl pyrazole derivatives have been successfully crystallized, indicating that a solid state is achievable.[2][3]
-
-
Visualization of Crystallization Troubleshooting:
Caption: A workflow for systematic crystallization screening.
Q3: I suspect my compound is degrading during silica gel chromatography. What evidence suggests this, and what is the solution?
A3: Degradation on silica is a common issue for sensitive molecules. The acidic nature of standard silica gel can catalyze the decomposition of certain functional groups. For your compound class, the bromodifluoromethyl group or other acid-labile substituents could be susceptible.
Evidence of Degradation:
-
TLC Analysis: Streaking on the TLC plate instead of a clean spot.
-
Column Output: Many small fractions testing positive for your product, with none being pure.
-
NMR of Column Fractions: Appearance of new, unexpected signals after chromatography that were not present in the crude material.
-
Low Mass Balance: The total recovered mass of all fractions is significantly lower than the mass of crude material loaded onto the column.
Troubleshooting Protocol: Mitigating On-Column Decomposition
-
Neutralize the Stationary Phase:
-
Triethylamine (TEA) Wash: Before loading your sample, flush the packed column with your starting eluent containing 0.5-1% triethylamine. Then, run the purification using an eluent containing 0.1-0.5% TEA. The TEA neutralizes acidic sites on the silica.
-
Ammonia Treatment: For very sensitive compounds, using a mobile phase saturated with ammonia can be effective, though this is a more specialized technique.
-
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. It comes in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). Start with neutral alumina, activity grade II or III.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase flash chromatography using water/acetonitrile or water/methanol gradients is an excellent, non-acidic alternative. This is often the best method for final polishing of a sample.
-
Visualization of Common Impurity Sources:
Caption: Common sources of impurities in the synthesis workflow.
References
Technical Support Center: Optimizing Reaction Conditions for 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Welcome to the technical support hub for the functionalization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your experimental workflows.
This molecule presents two distinct reactive handles: the C4-bromo substituent, ideal for transition-metal-catalyzed cross-coupling, and the N1-bromodifluoromethyl group, a precursor for introducing the valuable CF2 moiety. The electronic properties of the pyrazole ring, coupled with the strong electron-withdrawing nature of the N1-CF2Br group, dictate a unique reactivity profile that requires careful consideration.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo position is a prime site for introducing molecular complexity via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. However, the electron-deficient nature of the pyrazole ring can pose challenges.
FAQ 1: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from suboptimal catalyst activity, incorrect base/solvent choice, or degradation of the starting material.
Troubleshooting Guide: Enhancing Suzuki-Miyaura Coupling Efficiency
-
Catalyst and Ligand Selection is Critical: The electron-deficient pyrazole ring can be a poor substrate for oxidative addition to Pd(0). Using electron-rich, bulky phosphine ligands is crucial to activate the palladium catalyst.
-
Recommendation: Switch to advanced generation phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly active, low-coordinate Pd(0) species necessary for the oxidative addition step with the electron-poor aryl bromide.
-
Causality: These bulky ligands create a sterically crowded environment around the palladium center, which favors the formation of the active 14-electron species and accelerates the rate-limiting oxidative addition step.
-
-
Base and Solvent Compatibility: The choice of base is not merely to facilitate transmetalation but also to maintain catalyst stability.
-
Inorganic Bases: Strong bases like Cs2CO3 or K3PO4 are often superior to weaker ones like Na2CO3, especially in polar aprotic solvents like dioxane or THF.
-
Solvent System: Ensure your solvent is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II). Using a mixture of a polar aprotic solvent with water (e.g., dioxane/water 4:1) can often accelerate the reaction by aiding the dissolution of the inorganic base and facilitating the boronate hydrolysis required for transmetalation.
-
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure. Boronic acids can undergo trimerization to form boroxines upon standing, which can be less reactive.
-
Quick Fix: If you suspect boroxine formation, you can try adding an excess (1.5-2.0 equivalents) of the boronic acid. Alternatively, using the corresponding pinacol boronate ester (MIDA boronates) can improve stability and reproducibility.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%) | Precursors for the active Pd(0) species. |
| Ligand | SPhos or XPhos (4 mol%) | Electron-rich, bulky ligand to promote oxidative addition. |
| Base | K3PO4 or Cs2CO3 (2.0-3.0 equiv.) | Strong, non-nucleophilic base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane / H2O (4:1) or Toluene / H2O (4:1) | Anhydrous, degassed solvent to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Workflow for Optimizing Suzuki Coupling
Below is a logical workflow for troubleshooting a failing Suzuki coupling reaction.
Caption: Decision workflow for troubleshooting Suzuki coupling.
Part 2: Harnessing the Reactivity of the N1-(bromodifluoromethyl) Group
The N1-CF2Br group is a valuable synthon for introducing the difluoromethylene unit. Its reactivity is primarily centered around radical generation or transformations involving the C-Br bond.
FAQ 2: How can I use the -CF2Br group to form a C-C bond?
The most common method is via a radical-mediated process. The weak C-Br bond can be homolytically cleaved to generate a nucleophilic N-pyrazolyl-difluoromethyl radical (•CF2-Py).
Troubleshooting Guide: Radical Difluoroalkylation
-
Initiation Method: The choice of initiator is key to controlling the radical reaction.
-
Photoredox Catalysis: This is a modern and mild method. Using an iridium or ruthenium photocatalyst with visible light can efficiently generate the •CF2-Py radical, which can then add to electron-deficient alkenes or (hetero)arenes.
-
Chemical/Thermal Initiation: Traditional radical initiators like AIBN can be used, but often require higher temperatures, which may not be compatible with other functional groups.
-
-
Common Problem: Low Yield and Polymerization: Uncontrolled radical propagation can lead to undesired side products.
-
Solution: Perform the reaction at high dilution to disfavor intermolecular radical-radical coupling. Ensure the radical trap (e.g., your alkene) is present in a slight excess.
-
Causality: The N-pyrazolyl-difluoromethyl radical is nucleophilic and will readily react with itself or polymerize electron-deficient alkenes if the concentration is too high.
-
Table 2: Starting Conditions for Photoredox-Mediated Difluoroalkylation
| Parameter | Recommended Condition | Rationale |
| Photocatalyst | Ir(ppy)3 or Ru(bpy)3Cl2 (1-2 mol%) | Efficiently absorbs visible light to initiate electron transfer. |
| Radical Precursor | Your pyrazole (1.0 equiv.) | Source of the •CF2-Py radical. |
| Radical Trap | Electron-deficient alkene (1.5 equiv.) | Reacts with the generated radical to form the desired C-C bond. |
| Solvent | Anhydrous, degassed MeCN or DMF | Polar aprotic solvents are typical for photoredox reactions. |
| Light Source | Blue LED (450 nm) | Matches the absorption maximum of common photocatalysts. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can quench the excited state of the photocatalyst. |
Part 3: General Experimental & Analytical Guidance
FAQ 3: I am seeing a significant amount of a debrominated side product (at C4) in my cross-coupling reaction. What is happening?
This is a common side reaction, known as hydrodebromination. It occurs when the aryl bromide is reduced instead of undergoing cross-coupling.
Troubleshooting Guide: Minimizing Hydrodebromination
-
Source of Hydride: The hydride source is often the solvent (e.g., alcohols, wet THF) or a side reaction of the base.
-
Solution: Use rigorously anhydrous and degassed solvents. Avoid alcoholic solvents unless specifically required by the protocol.
-
-
Catalyst System: Some catalyst systems are more prone to promoting this side reaction.
-
Solution: Lowering the reaction temperature can sometimes disfavor the reduction pathway. Additionally, ensuring a high-quality, pure boronic acid or ester is used is important, as impurities can facilitate protodeboronation, which can indirectly lead to issues.
-
Workflow for Product Characterization
Caption: Standard workflow for product purification and analysis.
Analytical Signatures to Expect:
-
¹⁹F NMR: The -CF2Br group should appear as a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent bromine atom (if ¹J(¹⁹F, ⁷⁹/⁸¹Br) is resolved, though often it appears as a broad singlet) and will shift significantly upon reaction. The product of a successful C4-coupling will show a singlet or a triplet (depending on the environment) in the region of -60 to -90 ppm.
-
¹H NMR: The disappearance of the pyrazole C4-H proton (if present in the starting material) and the appearance of new aromatic or vinyl protons from the coupled partner is a key indicator of success.
-
HRMS: High-resolution mass spectrometry is essential to confirm the elemental composition of your new molecule. Look for the characteristic isotopic pattern of bromine if it remains in the molecule.
Technical Support Center: Degradation Pathways of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this highly functionalized heterocyclic compound. Given the compound's unique substitution pattern, featuring both a bromine atom on the pyrazole ring and a bromodifluoromethyl group at the N1 position, understanding its degradation profile is critical for accurate experimental design, data interpretation, and assessment of its developmental potential.
This resource is structured to address practical challenges encountered in the laboratory. It combines established principles of physical organic chemistry with insights from studies on related pyrazole derivatives to offer predictive and actionable guidance.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Problem 1: Rapid, Unexplained Degradation of the Parent Compound in Aqueous Media.
Question: I'm observing a rapid loss of my this compound stock solution in an aqueous buffer (pH 7.4), even when stored at 4°C. What could be the cause, and how can I mitigate this?
Answer:
Rapid degradation in aqueous media, particularly at neutral to slightly basic pH, strongly suggests hydrolytic instability. The core issue likely stems from the electron-withdrawing nature of the substituents on the pyrazole ring.
Causality Explained:
-
The N1-CBrF₂ Bond: The primary site of hydrolytic attack is likely the carbon of the bromodifluoromethyl group. This carbon is highly electrophilic due to the strong inductive effect of the two fluorine atoms and the bromine atom. Nucleophilic attack by water or hydroxide ions can initiate a cleavage of this group from the pyrazole ring.
-
Pyrazole Ring Activation: While pyrazoles are generally aromatic and relatively stable, the substituents play a key role. The N1-bromodifluoromethyl group significantly lowers the electron density of the ring system, potentially making it more susceptible to certain types of degradation, although direct ring cleavage via hydrolysis is less common under these conditions compared to N1-substituent loss. Studies on other pyrazole derivatives have shown that ester or other labile groups can be rapidly hydrolyzed in aqueous buffers.[1]
Step-by-Step Mitigation & Protocol:
-
Solvent Selection: For stock solutions, switch from aqueous buffers to an anhydrous aprotic solvent such as DMSO or acetonitrile. Prepare the stock at a high concentration and store it at -20°C or -80°C.
-
Working Solution Preparation: Prepare aqueous working solutions immediately before use. Minimize the time the compound spends in the aqueous buffer.
-
pH Control: If the experimental conditions allow, perform the assay at a slightly acidic pH (e.g., pH 6.0-6.5). The rate of hydroxide-catalyzed hydrolysis is significantly reduced at lower pH values.
-
Kinetic Monitoring: To confirm hydrolysis, run a time-course experiment.
-
Prepare a solution of the compound in your buffer at a known concentration.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the disappearance of the parent compound and the appearance of degradation products. A likely primary degradation product would be 4-bromo-1H-pyrazole.
-
Problem 2: Multiple Unexpected Peaks Appearing During Photostability Studies.
Question: I'm conducting a photostability study on my compound in solution, and I'm seeing several new peaks in my HPLC chromatogram that I can't identify. Is this expected, and how can I identify these photoproducts?
Answer:
The appearance of multiple peaks during photostability testing is common for aromatic and heteroaromatic compounds, especially those containing halogens. The high-energy UV radiation can induce several degradation pathways simultaneously.
Causality Explained:
-
Homolytic Cleavage (C-Br Bond): The carbon-bromine bonds are susceptible to photolytic cleavage. The C4-Br bond on the pyrazole ring and the C-Br bond on the difluoromethyl group can break homolytically upon absorption of UV radiation, forming radical intermediates. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a cascade of products. Photodissociation is a known degradation pathway for related heterocyclic systems.[2][3]
-
Ring Rearrangement/Contraction: Photochemical reactions of pyrazole derivatives can sometimes lead to ring contractions or rearrangements, producing isomeric structures.[4] While less common than C-Br cleavage, this pathway can contribute to the complexity of the product mixture.
Workflow for Identification of Photoproducts:
This workflow combines forced degradation with high-resolution analytical techniques to systematically identify the unknown peaks.
Caption: Workflow for the Identification of Photodegradation Products.
Frequently Asked Questions (FAQs)
Question 1: What are the most probable degradation pathways for this compound under typical stress conditions?
Answer: Based on its structure, the compound is susceptible to several degradation pathways. A forced degradation study is essential to determine its stability profile.[5]
-
Hydrolytic Degradation: As detailed in Troubleshooting Problem 1, hydrolysis is a key concern. It is expected to be pH-dependent, with higher degradation rates under basic conditions. The primary product would likely be 4-bromo-1H-pyrazole resulting from the cleavage of the N1-CBrF₂ bond.
-
Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents (e.g., H₂O₂).[5][6] This can lead to ring-opened products or the formation of N-oxides. The electron-withdrawing groups may offer some protection, but this pathway should be investigated.
-
Photolytic Degradation: As discussed in Troubleshooting Problem 2, C-Br bond cleavage is a highly probable pathway under UV light. This can lead to debrominated products, such as 4-bromo-1-(difluoromethyl)-1H-pyrazole or 1-(bromodifluoromethyl)-1H-pyrazole , and subsequent reaction products.
-
Thermal Degradation: While fluorinated pyrazoles can be thermally stable, high temperatures may induce decomposition.[6][7] The initial steps could involve the elimination of HBr or cleavage of the N1-substituent.
Summary of Potential Degradation Under Stress Conditions:
| Stress Condition | Primary Mechanism | Potential Major Degradant(s) |
| Acidic Hydrolysis | Cleavage of N-CBrF₂ bond | 4-bromo-1H-pyrazole |
| Basic Hydrolysis | Cleavage of N-CBrF₂ bond (accelerated) | 4-bromo-1H-pyrazole |
| Oxidation (e.g., H₂O₂) | Ring oxidation/cleavage | N-oxides, ring-opened fragments |
| Photolysis (UV light) | Homolytic C-Br cleavage | Debrominated pyrazoles, solvent adducts |
| Thermal (Heat) | N-C bond cleavage, elimination | 4-bromo-1H-pyrazole, elimination products |
Question 2: How do the halogen substituents (Br and -CBrF₂) influence the metabolic stability of the compound?
Answer: The halogen substituents, particularly the fluorine atoms, are expected to significantly impact the metabolic stability of the molecule, generally in a positive way.
-
Blocking Metabolic Hotspots: The C4 position of the pyrazole ring is a potential site for cytochrome P450 (CYP) mediated oxidation. The presence of a bromine atom at this position effectively "blocks" this site of metabolism, preventing the formation of a 4-hydroxy metabolite.
-
Increased Metabolic Stability: The difluoromethyl group (-CHF₂) is a well-known bioisostere for other functional groups and is often incorporated into drug candidates to enhance metabolic stability.[7][8] The C-F bond is extremely strong and resistant to cleavage. While the adjacent C-Br bond is weaker, the overall effect of the fluorines is to sterically and electronically shield the N1-substituent from enzymatic attack.
-
Potential for Reductive Metabolism: While oxidative metabolism might be hindered, the C-Br bonds could be susceptible to reductive metabolism under certain conditions, although this is generally a less common pathway than oxidation.
An in vitro metabolic stability study using liver microsomes is the standard method to experimentally determine the metabolic half-life.[5]
Question 3: What analytical techniques are best suited for studying the degradation of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[5][9]
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying them. A Photodiode Array (PDA) detector is crucial as it provides UV spectra for each peak, which can help distinguish between structurally related degradants and unrelated impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is indispensable for identifying degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine the elemental composition of degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for definitive structure confirmation.[9] While LC-MS/MS can provide strong evidence for a proposed structure, NMR analysis of an isolated degradation product provides unambiguous proof of its identity. ¹H, ¹³C, and ¹⁹F NMR would all be highly informative for this particular molecule.
Proposed Degradation Pathways
The following diagrams illustrate the most likely initial steps in the hydrolytic and photolytic degradation of this compound.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Welcome to the technical support center for reactions involving 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in cross-coupling and other reactions with this specialized substrate. The unique combination of a reactive bromine at the C4-position and a potentially labile N-bromodifluoromethyl group presents a specific set of challenges that require careful consideration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Issues and Initial Checks
Q1: My reaction with this compound is showing low or no conversion. What are the first things I should check?
A1: Low conversion can often be traced back to fundamental reaction parameters. Before delving into more complex possibilities, it's crucial to verify the following:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount. Trace amounts of water can lead to side reactions like protodeboronation in Suzuki couplings or hydrolysis of reagents.[2] Use freshly distilled or anhydrous solvents and ensure all solid reagents are dry.
-
Reaction Temperature: Inconsistent or incorrect temperature can significantly impact reaction rates. Verify your heating apparatus with an external thermometer. Some reactions may be sensitive to high temperatures, leading to catalyst decomposition or substrate degradation.[1]
-
Stirring: For heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of all components.
Q2: I suspect my this compound starting material may have degraded. How can I check its purity?
A2: The stability of this compound should be confirmed before use, especially if it has been stored for an extended period. You can assess its purity using the following techniques:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method to check for structural integrity and identify any degradation products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can help identify the parent compound and any impurities or degradation products by their mass-to-charge ratio.
-
TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of multiple spots, which could indicate impurities.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and the C4-bromo position of the pyrazole is a prime site for this reaction. However, several factors can lead to low conversion.
Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the yield is very low. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several issues, often related to the catalyst system, base, or side reactions involving the boronic acid.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step.[3] The choice of base can significantly impact the reaction outcome. A screening of different bases is often necessary.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom before it can couple with your pyrazole.[2] This is often exacerbated by excess water or high temperatures.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%) | Pd(PPh₃)₄ is a common starting point. Pre-catalysts can offer faster initiation. |
| Ligand | If using a Pd source without integrated ligands, use bulky, electron-rich phosphines (e.g., XPhos, SPhos). | These ligands promote oxidative addition and reductive elimination with heteroaryl halides. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | A range of bases should be screened as their efficacy is substrate-dependent. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF (degassed) | The solvent system needs to solubilize all components. |
| Temperature | 80-110 °C | Higher temperatures may be required but can also lead to degradation. |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (and ligand if separate).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Section 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Low conversion in this reaction with your substrate can be due to several factors, including catalyst inhibition.
Q4: My Buchwald-Hartwig amination with an amine is failing. What could be the problem?
A4: Besides the general issues, Buchwald-Hartwig aminations of N-heterocycles can be particularly challenging.
-
Catalyst Inhibition: The pyridine-like nitrogen of the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[1] The use of highly active, bulky ligands can often overcome this.
-
Base Sensitivity: The N-(bromodifluoromethyl) group may be sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically used in these reactions. Consider screening weaker bases.
-
Amine Reactivity: The nature of the amine coupling partner is crucial. Sterically hindered or electron-deficient amines may require more forcing conditions or specialized catalyst systems.[4]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or a pre-catalyst like RuPhos Pd G3 (1-3 mol%) | Pre-catalysts are often more efficient at generating the active catalytic species. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, tBuDavePhos) | These are essential for promoting C-N bond formation with heteroaryl halides.[4] |
| Base | NaOtBu, LHMDS, or Cs₂CO₃ (1.5-2.5 equivalents) | Strong bases are often required, but weaker bases should be screened if substrate stability is a concern. |
| Solvent | Toluene, Dioxane, or THF (anhydrous and degassed) | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Start at a moderate temperature and increase if the reaction is sluggish. |
Section 4: Potential Instability of the N-(bromodifluoromethyl) Group
A unique challenge with this compound is the potential for side reactions involving the N-CF₂Br group.
Q5: Could the N-(bromodifluoromethyl) group be causing the low conversion?
A5: It is plausible that the N-(bromodifluoromethyl) group is unstable under your reaction conditions, leading to decomposition of the starting material and low yields of the desired product. Potential decomposition pathways include:
-
Reaction with Nucleophiles/Bases: Strong bases or nucleophiles could potentially attack the difluoromethyl carbon, leading to displacement of the bromide or other decomposition pathways.
-
Reductive Cleavage: Under the reductive conditions of a palladium-catalyzed cycle, the C-Br bond of the bromodifluoromethyl group could potentially undergo cleavage.
-
Radical Reactions: Some palladium-catalyzed reactions can proceed through radical intermediates, which might lead to undesired reactions at the N-CF₂Br moiety.[5][6]
How to Test for N-(bromodifluoromethyl) Group Instability:
To isolate this variable, run a control experiment under your optimized reaction conditions but without the coupling partner (i.e., no boronic acid or amine).
Protocol 2: Substrate Stability Test
-
Set up the reaction as you normally would, including this compound, the palladium catalyst, ligand, base, and solvent.
-
Omit the coupling partner (the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction).
-
Heat the reaction at the intended temperature for the standard reaction time.
-
Analyze the reaction mixture by LC-MS and NMR to see if the starting material has been consumed or if new, unexpected products have formed.
If you observe significant degradation of your starting material in this control experiment, it strongly suggests that the N-(bromodifluoromethyl) group is not stable under those conditions. In this case, you will need to explore milder reaction conditions (lower temperature, weaker base) or a different synthetic strategy.
References
"byproduct identification in the synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
Technical Support Center: Synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this complex synthesis. Our goal is to provide field-proven insights and actionable troubleshooting strategies to enhance the efficiency, yield, and purity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, work-up, or purification of this compound.
Q1: My final product is an orange or reddish oily liquid, not the expected solid. What are the likely causes and how can I purify it?
A1: This is a common issue in pyrazole synthesis, often stemming from several sources:
-
Residual Solvent: High-boiling point solvents like Dimethylformamide (DMF), which may be used during bromination with N-bromosuccinimide (NBS), can be difficult to remove completely and result in an oily product.[1]
-
Hydrazine-Related Impurities: If the synthesis involves a condensation reaction with a hydrazine derivative, side reactions can produce colored impurities, leading to yellow or red reaction mixtures.[2][3]
-
Impure Starting Materials: The purity of the initial pyrazole or the brominating/fluorinating reagents is critical. Impurities in these reagents can lead to a complex mixture of byproducts that inhibit crystallization.
Troubleshooting Steps:
-
Confirm Solvent Removal: Use high-vacuum evaporation or a Kugelrohr apparatus for an extended period to ensure all residual solvent is removed. Gentle heating can be applied, but monitor for product decomposition.
-
Aqueous Work-up: If DMF was used, perform a thorough extractive work-up with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer multiple times with water and brine to remove the residual DMF.[1]
-
Trituration: Attempt to solidify the oil by trituration with a non-polar solvent like n-hexane or a mixture of light petroleum ether and diethyl ether.[1][4] Cool the mixture overnight in a refrigerator to induce crystallization.
-
Chromatography: If trituration fails, column chromatography on silica gel is the most effective method for separating the desired product from colored impurities and other byproducts.[3]
-
Sublimation: For thermally stable compounds, sublimation under vacuum can be an excellent final purification step to obtain a pure, crystalline solid.[1]
Q2: My NMR spectrum is complex, showing multiple sets of peaks that suggest the presence of isomers. How can I identify the correct product and the isomeric byproduct?
A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds as precursors.[2] This can lead to the formation of, for example, a 5-bromo isomer in addition to your desired 4-bromo product, or isomers related to the placement of other substituents.
Identification Strategy:
-
Analyze Coupling Constants: In the ¹H NMR spectrum, the coupling constants (J-values) between protons on the pyrazole ring can help differentiate isomers.
-
2D NMR Spectroscopy: Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.
-
HMBC: This will show correlations between protons and carbons over two or three bonds. For the target molecule, you would expect to see a correlation between the C4-Br and the N1-CF₂Br group's fluorine atoms in a ¹⁹F-¹³C HMBC, or correlations between the ring protons and the carbons of the bromodifluoromethyl group.
-
NOESY: This technique can reveal through-space proximity between the N1-substituent and protons at the C5 position, helping to confirm the regiochemistry.
-
-
Reference Spectra: Compare your experimental spectra with any available literature data for similar brominated pyrazole structures.
Q3: My GC-MS analysis shows a peak with a mass corresponding to a di-brominated or poly-brominated pyrazole. What is this byproduct and how can I avoid it?
A3: This indicates an over-bromination reaction. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the 4-position.[5] However, under harsh conditions or with an excess of the brominating agent, further bromination can occur.
Potential Byproducts & Prevention:
-
4,5-Dibromopyrazole derivative: If the C5 position is unsubstituted, it can also be susceptible to bromination.
-
Bromination of other substituents: If other aryl or alkyl groups are present on the pyrazole, ring bromination of those substituents is possible.[6]
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., NBS or Br₂) and monitor the reaction closely by TLC or GC-MS.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C) to increase selectivity and minimize side reactions.[4]
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for pyrazoles.[4][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for this compound and what are the critical steps?
A1: A common and logical approach is a multi-step synthesis. The pathway below illustrates the key transformations and highlights potential points where byproducts can form.
Caption: Plausible synthetic pathway and key byproduct formation points.
Critical Steps:
-
Pyrazole Formation: Controlling the regioselectivity if an unsymmetrical 1,3-dicarbonyl is used.[2]
-
N-Substitution: Ensuring complete reaction to introduce the bromodifluoromethyl group.[8]
-
C4-Bromination: Preventing over-bromination by carefully controlling stoichiometry and temperature.[4]
Q2: What are the most common byproducts I should expect, and what are their characteristics?
A2: The table below summarizes the most likely byproducts, their origin, and key identification markers.
| Byproduct Name | Origin | Analytical Signature (Expected) | Mitigation Strategy |
| Regioisomeric Pyrazole | Use of unsymmetrical 1,3-dicarbonyl precursor.[2] | Different set of peaks in ¹H and ¹³C NMR; often similar mass in MS. | Use a symmetrical precursor; careful chromatographic separation. |
| Over-brominated Pyrazole | Excess brominating agent or harsh conditions.[6] | Higher molecular weight peak in GC-MS (M+78/80). | Control stoichiometry and temperature; use a milder brominating agent like NBS.[4] |
| Unreacted Starting Material | Incomplete reaction. | Peaks corresponding to starting materials in NMR and GC-MS. | Increase reaction time, temperature, or use a slight excess of one reagent.[9] |
| Succinimide | Use of NBS as the brominating agent.[4] | Water-soluble; can be identified by NMR if it co-extracts. | Thorough aqueous work-up. |
| Pyrazoline Intermediate | Incomplete aromatization during pyrazole synthesis.[2][6] | Aliphatic signals in NMR; lower mass than the fully aromatized product. | Ensure dehydrogenation/aromatization step goes to completion (e.g., with an oxidant or sufficient heat). |
Q3: What is the recommended workflow for identifying an unknown impurity in my reaction mixture?
A3: A systematic approach is crucial for efficient byproduct identification. The following workflow provides a logical sequence of experiments.
Caption: Systematic workflow for byproduct identification and characterization.
Part 3: Experimental Protocols
Protocol 1: Byproduct Identification using GC-MS
-
Sample Preparation: Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Method: Use a standard temperature gradient program (e.g., start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C).
-
MS Analysis: Acquire mass spectra in electron ionization (EI) mode.
-
Data Interpretation:
-
Identify the peak for your target product based on its expected retention time and mass spectrum (M+, isotopic pattern for two bromine atoms).
-
Analyze the mass spectra of other significant peaks. Look for masses corresponding to starting materials, over-brominated products (M+78/80), or products from the loss of a substituent. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic tool.
-
Protocol 2: Differentiating Regioisomers with ¹H-¹³C HMBC NMR
-
Sample Preparation: Dissolve 10-15 mg of the purified isomeric mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton-carbon HMBC spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Data Interpretation:
-
Identify the key proton and carbon signals for the pyrazole ring and the N1-substituent.
-
Look for long-range (2-3 bond) correlations. For the desired This compound , you would expect to see a correlation between the proton at C5 and the carbon of the CF₂Br group.
-
In a potential 5-bromo isomer, you would instead see a correlation between the proton at C4 and the CF₂Br carbon. These distinct correlation patterns allow for unambiguous structural assignment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"solvent effects on the reactivity of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
Technical Support Center: 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Welcome to the technical resource center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental intricacies of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges related to solvent effects and reactivity.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound, with a focus on the causal relationships between reaction conditions and outcomes.
Problem 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira)
Symptoms:
-
Starting material is largely unconsumed after the recommended reaction time.
-
TLC or LC-MS analysis shows only trace amounts of the desired product.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity and proticity of the solvent are critical for the stability and activity of the palladium catalyst and for the solubility of the reagents.[1][2]
-
Insight: For Suzuki-Miyaura reactions, a biphasic system like dioxane/water or toluene/water is often employed.[3][4] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is necessary for the transmetalation step.[5][6] Aprotic polar solvents like DMF or acetonitrile can also be effective, particularly for Sonogashira couplings.[7]
-
Solution:
-
If using a non-polar, anhydrous solvent, switch to a recommended mixture such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Ensure adequate degassing of the solvent to remove oxygen, which can oxidize the Pd(0) catalyst.
-
For substrates with poor solubility, consider a solvent like DMF, but be mindful of potential side reactions at higher temperatures.
-
-
-
Base Incompatibility: The choice and strength of the base are crucial for the outcome of the reaction.
-
Insight: Strong bases can lead to the degradation of the pyrazole ring or promote unwanted side reactions. Weaker bases may not be sufficient to facilitate transmetalation.
-
Solution: Screen a panel of bases. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.[4][8] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used in conjunction with a copper(I) co-catalyst.[7]
-
-
Catalyst Deactivation: The unprotected N-H of a pyrazole can coordinate to the palladium center, leading to catalyst inhibition.[9] While the 1-position of the target molecule is substituted, impurities or related pyrazoles could be problematic.
-
Insight: The nitrogen lone pairs in the pyrazole ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.
-
Solution:
-
Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Select a more robust ligand that can outcompete the pyrazole for coordination to the palladium, such as SPhos or XPhos.[4]
-
-
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Mass spectrometry reveals unexpected molecular weights.
Potential Causes & Solutions:
-
Reaction at the Bromodifluoromethyl Group: The C-Br bond on the bromodifluoromethyl group may also be reactive under certain conditions.
-
Insight: While the aryl bromide at the C4 position is generally more reactive in palladium-catalyzed cross-coupling, the reactivity of the bromodifluoromethyl group should not be overlooked, especially in nucleophilic substitution reactions.
-
Solution:
-
Employ milder reaction conditions (lower temperature, shorter reaction time) to favor the more reactive C4-Br bond.
-
Carefully select the nucleophile or coupling partner to maximize selectivity.
-
-
-
Dehalogenation: The bromo-substituents can be reductively cleaved, leading to the formation of the corresponding debrominated pyrazole.[10]
-
Insight: This is more common with unprotected N-H pyrazoles but can occur under certain Suzuki-Miyaura conditions.[10]
-
Solution: Ensure that the boronic acid is of high quality and that the reaction is performed under a strictly inert atmosphere.
-
-
Hydrolysis of the Difluoromethyl Group: In the presence of strong bases and nucleophilic solvents (like water at high temperatures), the difluoromethyl group may be susceptible to hydrolysis.
-
Solution: Use a non-nucleophilic base and minimize the amount of water in the reaction, or switch to an anhydrous solvent system if the reaction allows.
-
Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive, the one on the pyrazole ring (C4) or the one in the bromodifluoromethyl group?
A: In general, for palladium-catalyzed cross-coupling reactions, the aryl bromide at the C4 position is significantly more reactive. This is due to the ease of oxidative addition of the Pd(0) catalyst to the sp²-hybridized carbon of the pyrazole ring. The C-Br bond of the bromodifluoromethyl group is on an sp³-hybridized carbon and is less susceptible to this type of reaction. However, for nucleophilic substitution reactions, the reactivity may be different and would depend on the nature of the nucleophile and the reaction conditions.
Q2: What is the optimal type of solvent for nucleophilic aromatic substitution (S_NAr) with this compound?
A: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S_NAr reactions.[11][12] These solvents can dissolve ionic nucleophiles while not strongly solvating the nucleophile, which would decrease its reactivity.[13][14] Polar protic solvents, such as ethanol or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic ring.[15][16]
Q3: Can fluorinated alcohols like TFE or HFIP be beneficial for reactions with this pyrazole?
A: Yes, fluorinated alcohols can have unique and beneficial effects. They are highly polar yet non-nucleophilic.[17] In some cases, such as pyrazole synthesis, they have been shown to dramatically increase regioselectivity.[17][18] For reactions involving this compound, they could potentially enhance the electrophilicity of the pyrazole ring without competing as a nucleophile.
Q4: My reaction is sensitive to moisture. What are the best practices?
A: Many organometallic reactions, particularly those involving sensitive catalysts and reagents like boronic acids, require anhydrous conditions.
-
Use dry solvents, either freshly distilled or from a solvent purification system.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use reagents of the highest possible purity.
Solvent Effects on Reactivity: A Comparative Overview
The choice of solvent can dramatically influence the rate, yield, and selectivity of a reaction. The following table summarizes general solvent effects for key reaction types relevant to this compound.
| Reaction Type | Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | Aprotic/Aqueous Biphasic | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is essential for dissolving the inorganic base, facilitating the transmetalation step.[5] Good for a wide range of boronic acids. |
| Polar Aprotic | DMF, DME | Good for solubilizing all components. DME is a good, less reactive alternative to DMF at high temperatures.[4] | |
| Sonogashira Coupling | Polar Aprotic | DMF, Acetonitrile | These solvents effectively dissolve the substrates and the catalyst system. An amine like triethylamine often serves as both the base and a co-solvent.[3][7] |
| Nucleophilic Aromatic Substitution (S_NAr) | Polar Aprotic | DMSO, DMF, Acetonitrile | These solvents enhance the rate of reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[11][12] |
| Polar Protic | Ethanol, Water | Generally disfavored as they can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[13][15][16] However, in some cases, their ability to stabilize charged intermediates can be beneficial.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Flow for Solvent Selection
Caption: Decision tree for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Managing the Exothermic Nature of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This guide is designed to provide expert insights and actionable protocols for safely managing the energetic and often exothermic nature of reactions involving this versatile fluorinated building block. The unique combination of a bromine atom on the pyrazole ring and a bromodifluoromethyl group at the N1 position imparts significant reactivity, which, if not properly controlled, can lead to hazardous thermal events.
This document moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to anticipate and control reaction exotherms effectively.
Part 1: Frequently Asked Questions - Understanding the Inherent Hazards
This section addresses the fundamental principles governing the reactivity of this compound and the associated thermal risks.
Q1: Why are reactions involving this compound particularly prone to strong exotherms?
A1: The exothermic potential stems from a combination of factors related to its structure. The pyrazole ring itself is an electron-rich aromatic system. The difluoromethyl group (-CF2-) is strongly electron-withdrawing, which can influence the reactivity of the adjacent bromine atom and the pyrazole ring in complex ways. Reactions such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-couplings (e.g., Suzuki, Stille), or lithiation can be highly energetic. The formation of stable new bonds, particularly in fluorinated molecules, often releases a significant amount of energy. The introduction of fluorine atoms into organic molecules is known to affect their electronic parameters, which can enhance reactivity and the potential for exothermicity.[1][2]
Q2: What are the primary hazards of an uncontrolled exothermic reaction with this compound?
A2: The principal hazard is a runaway reaction . This occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[3][4] This creates a dangerous feedback loop where the increasing temperature accelerates the reaction rate, leading to an even faster release of heat.[3] The consequences can include:
-
Rapid Pressure Buildup: The boiling of solvents and the potential decomposition of reagents can generate large volumes of gas, exceeding the venting capacity of the apparatus.
-
Vessel Failure: The increased pressure can lead to the rupture of the reaction flask, causing an explosion.[4]
-
Release of Toxic Materials: A vessel failure would release the fluorinated pyrazole, solvents, and potentially toxic byproducts like hydrogen bromide (HBr).
Q3: What are the critical early warning signs of a developing thermal runaway?
A3: Vigilant monitoring is essential. Key indicators of a loss of control include:
-
A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.[4]
-
A noticeable rise in pressure, even in an open or vented system.
-
A rapid change in the color or viscosity of the reaction mixture.
-
An unexpected increase in the rate of gas evolution.[4]
Q4: Which specific reaction classes involving this substrate require the most stringent thermal management?
A4: While any reaction should be treated with caution, particular attention should be paid to:
-
Organometallic Reactions: Reactions involving Grignard reagents or organolithium species (e.g., n-BuLi) for metal-halogen exchange or deprotonation can be extremely fast and highly exothermic.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with potent nucleophiles (e.g., alkoxides, thiolates) can be very rapid and energetic, especially at elevated temperatures.
-
Metal-Catalyzed Cross-Coupling: While the catalytic nature of these reactions can often moderate the overall rate, the initial oxidative addition and subsequent steps can still have high activation energies and release significant heat.
Part 2: Troubleshooting and Proactive Control Guide
This guide provides solutions to common problems encountered during experimentation, focusing on proactive measures to prevent loss of control.
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Rapid, uncontrolled temperature spike during reagent addition. | 1. Rate of addition is too fast.2. Inadequate cooling capacity.3. Reactant solutions are too concentrated. | 1. Reduce Addition Rate: Immediately halt the addition. Use a syringe pump for precise, slow, and continuous addition. Never dump reagents in all at once.[3]2. Enhance Cooling: Ensure the cooling bath is at the target temperature and the flask is adequately submerged. Switch to a more efficient bath (e.g., from ice/water to dry ice/acetone). Increase stirring speed to improve heat transfer to the flask walls.3. Dilute the Reaction: If safe to do so, add pre-chilled, inert solvent to the reaction mixture to decrease the concentration and slow the reaction rate.[3] |
| Reaction fails to initiate, then begins violently (Induction Period). | 1. Poor solubility of reactants at low temperature.2. Passivated reagents (e.g., old Grignard).3. Insufficient initial energy to overcome the activation barrier. | 1. Controlled Initiation: Add only a very small portion (~1-2%) of the limiting reagent and wait for a slight, controllable exotherm to confirm initiation before proceeding with slow addition.2. Improve Solubility: Consider using a co-solvent that improves the solubility of all components at the reaction temperature.3. Gentle Warming: In rare, well-understood cases, gentle warming of the initiated reaction mixture might be required. This must be done with extreme caution, with a secondary cooling bath ready for immediate use. |
| Exotherm observed during aqueous workup or quenching. | 1. Unreacted, energetic reagents remain.2. Reactive intermediates are being quenched exothermically. | 1. Use a Reverse Quench: For large-scale or highly energetic reactions, add the reaction mixture slowly to a separate, well-stirred, and cooled flask containing the quenching solution (e.g., saturated ammonium chloride or sodium thiosulfate).[3]2. Ensure Complete Reaction: Before workup, use an appropriate monitoring technique (TLC, LC-MS) to confirm the consumption of the starting material or energetic reagent.[3]3. Adequate Quenching Agent: Use a sufficient excess of the quenching agent to handle all unreacted material. |
Part 3: Visualization & Workflow Diagrams
Visual aids are critical for planning and executing safe experimental protocols.
Caption: Workflow for proactive exotherm management.
Caption: Decision tree for an emergency runaway reaction.
Part 4: Recommended Experimental Protocols
These protocols provide a baseline for safe laboratory practice. Always perform your own risk assessment based on the specific reagents and scale of your experiment.
Protocol 1: General Setup for Controlled Exothermic Reactions
-
Apparatus: Use an appropriately sized round-bottom flask equipped with a magnetic stir bar, a digital thermometer or thermocouple probe placed directly in the reaction mixture (not in the cooling bath), a nitrogen/argon inlet, and a pressure-equalizing dropping funnel or a syringe pump for reagent addition.
-
Cooling: Place the flask in a cooling bath (e.g., ice/water, dry ice/acetone) capable of reaching at least 10-15°C below the desired reaction temperature. Ensure the bath level is above the level of the reaction mixture.
-
Inert Atmosphere: Purge the apparatus with an inert gas (nitrogen or argon) to prevent side reactions with air or moisture, which can sometimes have their own exotherms.
-
Pre-Cooling: Before adding any reagents, cool the flask containing the initial substrate and solvent to the target reaction temperature. Ensure the reagent solution to be added is also pre-cooled.
-
Reagent Addition: Use a syringe pump for the most accurate and controlled addition of the limiting reagent. The addition rate should be set so that the internal temperature does not rise more than 2-3°C above the set point.
-
Monitoring: Continuously monitor the internal temperature throughout the addition. If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling.
Protocol 2: Safe Reverse Quenching Procedure
-
Preparation: In a separate flask, large enough to contain both the reaction mixture and the quenching solution, place the quenching agent (e.g., a stirred, saturated aqueous solution of sodium thiosulfate or ammonium chloride). Cool this flask in an ice bath.
-
Transfer: Once the primary reaction is confirmed to be complete by TLC or LC-MS, begin transferring the reaction mixture slowly via cannula or a dropping funnel into the vigorously stirred quenching solution.
-
Monitoring: Monitor the temperature in the quenching flask during the addition. The rate of addition should be controlled to keep the quench temperature low.
-
Completion: After the addition is complete, allow the quenched mixture to stir for an additional 15-30 minutes in the ice bath to ensure all reactive species are neutralized before proceeding with extraction and workup.
References
Technical Support Center: Alternative Catalysts for Cross-Coupling with 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized and electronically demanding substrate. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to help you select alternative catalysts and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered when performing cross-coupling reactions with this compound.
Q1: My standard palladium catalysts, like Pd(PPh₃)₄, are providing low to no yield. What is the underlying issue?
Answer: This is a frequent challenge stemming from the unique electronic nature of your substrate. The this compound is considered an electron-deficient heteroaryl halide. This is due to two primary factors: the inherent electron-deficient character of the pyrazole ring and the potent electron-withdrawing effect of the N-bromodifluoromethyl (-CF₂Br) group.
The rate-limiting step for many palladium-catalyzed cross-couplings, particularly with aryl bromides, is the oxidative addition of the Pd(0) catalyst to the C-Br bond. For electron-deficient systems, this step can be sluggish.[1] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) do not sufficiently activate the palladium center to efficiently perform this oxidative addition, leading to catalyst inactivity and low yields. Furthermore, five-membered heterocycles like pyrazoles can sometimes coordinate to the palladium center and act as catalyst inhibitors.[2]
Q2: What are the most effective alternative catalyst systems to palladium for coupling with this substrate?
Answer: When palladium systems underperform, exploring catalysts based on other transition metals is a highly effective strategy. Nickel and copper catalysts, in particular, offer distinct advantages and mechanistic pathways.
-
Nickel Catalysis: Nickel catalysts are excellent alternatives, often at a lower cost, and are particularly effective for coupling with electron-deficient (hetero)aryl halides.[3] They can operate through different mechanisms, including Ni(0)/Ni(II) cycles or radical pathways, which can be more favorable for challenging substrates.[4] Nickel systems, often paired with photoredox catalysts, can enable C-N and C-O couplings under remarkably mild conditions, using simple alkylamines as both a base and a ligand.[5][6]
-
Copper Catalysis: Copper-catalyzed couplings are a classic choice for C-N, C-O, and C-S bond formation (e.g., Ullmann condensation) and have seen a resurgence for C-C couplings, including Sonogashira and Suzuki-Miyaura type reactions.[7] Copper catalysis can be advantageous for N-arylation of pyrazoles and can sometimes proceed under base-free or ligand-free conditions, which simplifies reaction setup and purification.[8] Recent advances have even harnessed copper to generate CO₂ radical anions for single-electron transfer (SET) pathways to couple unactivated alkyl bromides, showcasing its versatile reactivity.[9]
Q3: How do I choose the correct ligand and base for my reaction?
Answer: Ligand and base selection is critical and interdependent. Your choice will dictate the catalyst's stability, activity, and selectivity.
For Palladium-Catalyzed Reactions:
-
Ligands: To overcome the slow oxidative addition with your substrate, you must use bulky and highly electron-rich phosphine ligands. These ligands stabilize the Pd(0) state, promote oxidative addition, and facilitate the final reductive elimination step. The most successful ligands for heteroaryl halides are the Buchwald-type biarylphosphines.[10][11]
-
Bases: The base's role is to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig or Sonogashira coupling).
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Generally reliable and widely used. Cesium carbonate is stronger and can be effective for more challenging couplings.
-
Phosphates (K₃PO₄): A moderately strong base that is often highly effective for difficult Suzuki couplings.[14]
-
Alkoxides (NaOt-Bu, KOt-Bu): Very strong bases required for most Buchwald-Hartwig aminations. Use with caution, as they can promote side reactions.[15]
-
For Nickel-Catalyzed Reactions:
-
Ligands: Nickel catalysis can sometimes be performed with simpler ligands or even under ligand-free conditions.[3] However, for challenging C-N couplings, the DalPhos ligand family has shown significant promise.[3] In photoredox/nickel dual catalysis, simple amines like tert-butylamine can serve as both the base and a bifunctional ligand.[5][6]
-
Bases: The choice is highly dependent on the specific reaction. For C-N couplings, bases like DBU or NaOt-Bu are common.[3]
Q4: I'm observing a significant amount of the debrominated pyrazole byproduct. How can I minimize this side reaction?
Answer: The formation of 1-(bromodifluoromethyl)-1H-pyrazole is a result of hydrodebromination, a common side reaction with electron-deficient heteroaryl halides.[14] It occurs when the (Ar)Pd(II)-Br intermediate reacts with a hydride source instead of the intended coupling partner.
Strategies to Minimize Hydrodebromination:
-
Lower the Reaction Temperature: Higher temperatures often accelerate the rate of hydrodebromination.[14] Attempt the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Choose the Right Base: Very strong bases, especially in the presence of trace water or alcohol, can promote the formation of palladium-hydride species responsible for this side reaction. Consider switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[14]
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Water is a common proton source that facilitates this pathway.[1]
-
Increase Coupling Partner Concentration: A slight excess (e.g., 1.2-1.5 equivalents) of your coupling partner (boronic acid, amine, etc.) can sometimes favor the desired cross-coupling pathway over the competing debromination.
-
Switch to a Chloro-Analogue: If possible, starting with the 4-chloro version of your pyrazole can sometimes reduce the propensity for dehalogenation, although this makes the oxidative addition step even more challenging.[16]
Q5: Can I achieve selective cross-coupling at the C4-Br position without disturbing the N-CF₂Br group?
Answer: Yes, high selectivity is achievable. The C(sp²)-Br bond at the 4-position of the pyrazole is significantly more reactive towards palladium(0) or nickel(0) oxidative addition than the C(sp³)-Br bond in the bromodifluoromethyl group. This difference in reactivity is the basis for achieving chemoselective functionalization at the C4 position. Standard cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira) are highly unlikely to activate the C-Br bond of the -CF₂Br moiety.[17]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low conversion is the most common issue, often related to catalyst selection and reaction conditions. Follow this systematic workflow to diagnose and solve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 17. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In-Depth Technical Guide to the Biological Activity Screening of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Pyrazole derivatives have consistently emerged as a privileged heterocyclic motif in medicinal chemistry and agrochemical research, demonstrating a vast spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive framework for the biological activity screening of a specific subclass: 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole derivatives. By presenting a systematic approach to evaluating their potential as antifungal, insecticidal, and cytotoxic agents, we aim to equip researchers with the necessary tools to unlock the therapeutic or agrochemical promise of these compounds.
The unique structural features of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazoles, particularly the presence of a bromodifluoromethyl group at the N1 position and a bromine atom at the C4 position, suggest the potential for novel modes of action and enhanced biological efficacy. This guide will provide a comparative analysis framework, detailing experimental protocols and data interpretation strategies to facilitate a thorough investigation of this promising class of molecules.
Comparative Screening Workflow: A Strategic Approach
A systematic and tiered approach is crucial for efficiently screening a library of novel this compound derivatives. The following workflow outlines a logical progression from broad-spectrum primary screens to more specific secondary and mechanistic assays.
Caption: A tiered workflow for screening this compound derivatives.
Antifungal Activity Screening
Given that numerous pyrazole derivatives exhibit potent antifungal properties, this is a logical starting point for screening.[5][6][7][8][9] A comparative analysis against known antifungal agents is essential to determine the potential of novel derivatives.
Hypothetical Comparative Antifungal Data
The following table presents hypothetical data for a series of this compound derivatives compared to a standard commercial fungicide.
| Compound ID | R Group | % Inhibition at 50 µg/mL (vs. Botrytis cinerea) | EC50 (µg/mL) (vs. Rhizoctonia solani) |
| PZ-BrDFM-01 | H | 85 | 5.2 |
| PZ-BrDFM-02 | 4-Cl-Ph | 92 | 2.1 |
| PZ-BrDFM-03 | 2,4-diF-Ph | 95 | 1.5 |
| PZ-BrDFM-04 | 4-CF3-Ph | 98 | 0.8 |
| Carbendazim | (Standard) | 99 | 1.0[5] |
Detailed Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from established methods for assessing the antifungal activity of novel compounds.[5][6]
-
Preparation of Fungal Cultures:
-
Preparation of Test Compounds:
-
Dissolve the synthesized pyrazole derivatives and a standard fungicide (e.g., Carbendazim) in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solutions to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
Incorporate the test compounds at various concentrations into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Plates with PDA and solvent serve as negative controls.
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the control group reaches the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition of mycelial growth using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) values by probit analysis of the dose-response data.
-
Insecticidal Activity Screening
Pyrazole-containing insecticides, such as Fipronil, are commercially significant, making this an important area of investigation for novel derivatives.[10][11][12][13][14]
Hypothetical Comparative Insecticidal Data
The following table illustrates hypothetical insecticidal activity data for the pyrazole derivatives against a common agricultural pest.
| Compound ID | R Group | % Mortality at 10 mg/L (vs. Plutella xylostella) | LC50 (mg/L) (vs. Culex pipiens) |
| PZ-BrDFM-01 | H | 65 | 15.2 |
| PZ-BrDFM-02 | 4-Cl-Ph | 88 | 5.8 |
| PZ-BrDFM-03 | 2,4-diF-Ph | 93 | 3.1 |
| PZ-BrDFM-04 | 4-CF3-Ph | 97 | 1.9 |
| Fipronil | (Standard) | 99 | 0.038 (vs. termites)[11] |
Detailed Protocol: Insecticidal Bioassay (Leaf-Dip Method for Lepidopteran Larvae)
This protocol is a standard method for evaluating the insecticidal activity of compounds against chewing insects.[12]
-
Rearing of Insects:
-
Maintain a healthy, synchronized colony of a target insect species, such as the diamondback moth (Plutella xylostella).
-
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of the pyrazole derivatives and a standard insecticide (e.g., Fipronil) in an appropriate solvent containing a surfactant.
-
-
Assay Procedure:
-
Excise fresh host plant leaves (e.g., cabbage) and dip them into the test solutions for a specified time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper).
-
Introduce a set number of larvae (e.g., 10 third-instar larvae) into each container.
-
Leaves dipped in the solvent-surfactant solution serve as the negative control.
-
-
Data Collection and Analysis:
-
Record larval mortality at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (Lethal Concentration to kill 50% of the population) values using probit analysis.
-
Cytotoxicity Screening
The evaluation of cytotoxicity is a critical step in drug discovery to assess the potential of compounds as anticancer agents and to determine their safety profile.[15][16][17][18][19]
Hypothetical Comparative Cytotoxicity Data
This table presents hypothetical cytotoxicity data for the pyrazole derivatives against a human cancer cell line and a normal cell line.
| Compound ID | R Group | IC50 (µM) (MCF-7 Breast Cancer) | IC50 (µM) (HEK293 Normal Kidney) | Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7) |
| PZ-BrDFM-01 | H | 25.4 | > 100 | > 3.9 |
| PZ-BrDFM-02 | 4-Cl-Ph | 10.2 | 85.1 | 8.3 |
| PZ-BrDFM-03 | 2,4-diF-Ph | 5.8 | 62.5 | 10.8 |
| PZ-BrDFM-04 | 4-CF3-Ph | 2.1 | 50.3 | 24.0 |
| Doxorubicin | (Standard) | 0.8 | 5.2 | 6.5 |
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability.[15][19]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.[19]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and a standard cytotoxic drug (e.g., Doxorubicin) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells as a negative control and wells with a vehicle control (e.g., DMSO).
-
-
MTT Assay Procedure:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (Inhibitory Concentration to reduce cell viability by 50%) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
-
Conclusion
This guide provides a foundational framework for the systematic biological activity screening of novel this compound derivatives. By employing a tiered screening approach and established, robust protocols, researchers can efficiently identify lead compounds with promising antifungal, insecticidal, or cytotoxic properties. The comparative analysis against established standards is crucial for contextualizing the potency and potential of these novel molecules. Further investigation into the structure-activity relationships and mechanism of action of the most active compounds will be essential for their future development as either agrochemicals or therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 19. ijprajournal.com [ijprajournal.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole Analogs
This guide provides an in-depth analysis of the Structure-Activity Relationships (SAR) for analogs of the 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole scaffold. Primarily known for its applications in agrochemical development, this heterocyclic core is a foundational element in a range of potent insecticides. We will dissect the impact of specific structural modifications on biological activity, supported by comparative experimental data, to provide actionable insights for researchers, chemists, and professionals in drug and pesticide development.
Introduction: The Pyrazole Core in Agrochemicals
Nitrogen-containing heterocycles, particularly the pyrazole moiety, are cornerstones in the design of commercially successful insecticides.[1] Compounds like fipronil, chlorantraniliprole, and cyantraniliprole owe their potent insecticidal activity to this core structure.[1] The this compound scaffold represents a key pharmacophore whose activity can be finely tuned through strategic chemical modifications.
The central principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically altering functional groups at various positions on the pyrazole ring, we can modulate properties such as target binding affinity, metabolic stability, and spectrum of activity. This guide will explore these relationships, focusing on the key substitution points of the pyrazole ring.
The Core Scaffold: Mechanism and Key Structural Features
The primary mode of action for many phenylpyrazole insecticides, the class to which this scaffold belongs, is the antagonism of the gamma-aminobutyric acid (GABA) receptor in insects. By blocking the chloride ion channel, these compounds induce hyperexcitation of the insect's central nervous system, leading to paralysis and death. The specific substitutions on the pyrazole ring are critical for effective binding within this receptor.
Our analysis will focus on modifications at four key positions of the pyrazole ring, using the this compound structure as our reference point.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at each key position on the pyrazole ring, drawing from various studies on related analogs.
N1-Position: The Role of Haloalkyl Groups
The substituent at the N1 position of the pyrazole ring is crucial for influencing the compound's pharmacokinetic properties. The -(bromodifluoromethyl) group in our topic scaffold is a lipophilic, electron-withdrawing group that enhances metabolic stability and membrane permeability.
-
Electron-Withdrawing Nature: The presence of fluorine atoms is a common strategy in agrochemical design. The high electronegativity of fluorine can increase the oxidative stability of the molecule and enhance binding interactions at the target site. Studies on related pyrazoles show that trifluoromethyl (CF3) or difluoromethyl (CHF2) groups are frequently employed.[2][3]
-
Impact of Different Substituents: While haloalkyl groups are common, replacing them with aryl groups can also yield highly active compounds. However, this dramatically changes the molecule's overall topology and target interactions. For instance, N-pyridylpyrazole derivatives have shown excellent insecticidal activities against various Lepidoptera pests.[4] N1-alkylation with non-halogenated alkyl groups, such as methyl or benzyl groups, has been shown in some pyrazole series to result in a complete loss of activity, highlighting the importance of the electronic character at this position.[5]
C4-Position: The Halogen Handle
The C4 position is often substituted with a halogen, typically bromine or chlorine. This "halogen handle" serves multiple purposes.
-
Reactivity for Synthesis: The bromine atom on 4-bromo-1H-pyrazole is a versatile reactive site, allowing for the introduction of diverse functional groups through cross-coupling reactions (e.g., Suzuki, Stille).[6][7] This makes it an invaluable intermediate for building molecular libraries to explore the SAR of this position.[6]
-
Electronic Influence: The electron-withdrawing nature of the bromine atom influences the overall electron density of the pyrazole ring, which can be critical for receptor binding. In some pyrazole amide series, a bulky and negatively charged group at the equivalent of this position was found to enhance insecticidal activity.[8]
C3 and C5 Positions: Modulators of Potency and Selectivity
Substituents at the C3 and C5 positions often point into specific pockets of the target receptor and are therefore critical for determining potency and selectivity.
-
C3-Substituents: A cyano (-CN) group is frequently found at the C3 position in highly active phenylpyrazole insecticides like fipronil.[1] This group can act as a hydrogen bond acceptor, securing the ligand in the binding pocket. The synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile highlights its importance as a building block for both pharmaceutical and agrochemical agents.[9]
-
C5-Substituents: The C5 position allows for significant variation. Introducing groups like amino (-NH2), trifluoromethylsulfonyl (-SO2CF3), or various substituted aryl groups can drastically alter the activity spectrum. For example, modifying fipronil by creating amino acid-pyrazole conjugates at the C5-amino position has led to derivatives with superior anti-locust activity compared to the parent drug.[1][10] Similarly, Schiff base derivatives formed at this position have demonstrated excellent anti-termite activity, far exceeding that of fipronil.[1][11]
Comparative Performance Data of Pyrazole Analogs
The following table summarizes the insecticidal activity (LC50) of various pyrazole analogs, demonstrating the practical outcomes of the SAR principles discussed. Lower LC50 values indicate higher potency.
| Compound ID | Core Structure Modification | Test Organism | LC50 (μg/mL) | Reference Compound (Fipronil) LC50 (μg/mL) | Source |
| 3f | Schiff base at C5-amino position | Termites | 0.001 | 0.038 | [1][10][11] |
| 3d | Schiff base at C5-amino position | Termites | 0.006 | 0.038 | [1][11] |
| 6h | Glycine conjugate at C5-amino position | Locusts | 47.68 | 63.09 | [1][10] |
| 7g | N-pyridylpyrazole with thiazole moiety | P. xylostella | 5.32 (mg/L) | N/A (Compared to Indoxacarb: 5.01 mg/L) | [4] |
| IIIe | Phenylpyrazole with fluoro-benzene | P. xylostella | 94% activity at 10⁻⁵ mg/L | 70% activity at 10⁻⁵ mg/L | [12] |
Experimental Protocols
To ensure scientific integrity, this section provides validated methodologies for the synthesis and evaluation of these pyrazole analogs.
General Synthesis of Amino Acid-Pyrazole Conjugates
This protocol is a representative example of how to modify the C5-amino group, as demonstrated in the synthesis of highly active locust-control agents.[1][10]
Step 1: Hydrolysis of the Parent Compound
-
Dissolve the starting phenylpyrazole (e.g., Fipronil, 1 equivalent) in a mixture of acetic acid, concentrated sulfuric acid, and water.
-
Stir the mixture at 120°C for 1 hour, followed by reflux for an additional 2 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate and dry it to obtain the hydrolyzed intermediate (the C3-carbonitrile is converted to a carboxylic acid).
Step 2: Amide Coupling with Amino Acids
-
Dissolve the hydrolyzed intermediate (1 equivalent), a selected amino acid (1.5 equivalents), and a coupling agent like EDC.HCl in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as morpholine, to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product via column chromatography on silica gel to yield the final amino acid-pyrazole conjugate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1]
Insecticidal Bioassay Protocol (Leaf-Dipping Method)
This is a standard method for evaluating the efficacy of compounds against lepidopteran pests like Plutella xylostella (diamondback moth).[4][12]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.
-
Leaf Treatment: Dip fresh cabbage leaves into the test solutions for 10-15 seconds and then allow them to air dry. A control group is prepared using only the solvent-surfactant solution.
-
Insect Exposure: Place the treated leaves into separate petri dishes lined with moistened filter paper. Introduce a set number (e.g., 10-15) of third-instar larvae of the target pest into each dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±1°C, >70% relative humidity, 16:8 light:dark cycle).
-
Mortality Assessment: Record larval mortality after 48 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LC50 (lethal concentration required to kill 50% of the population) value for each compound using probit analysis software.
Workflow and Logic Diagrams
Visualizing the research and development process can clarify the logical flow from compound design to validation.
Conclusion and Future Directions
The SAR of this compound and its analogs is a rich field for the discovery of novel insecticidal agents. The evidence strongly indicates that:
-
N1-Position: Requires an electron-withdrawing haloalkyl group for optimal activity in many scaffolds.
-
C4-Position: A halogen is beneficial for both synthetic versatility and electronic properties.
-
C3 & C5 Positions: These are prime locations for modification to enhance potency and tailor the spectrum of activity. In particular, derivatization of a C5-amino group has proven to be a highly successful strategy for creating next-generation insecticides with improved efficacy over established compounds like fipronil.[1][10][11]
Future research should focus on exploring a wider range of bioisosteric replacements at the C3 and C4 positions and further diversifying the substituents at the C5 position. Combining these empirical findings with computational modeling, such as molecular docking studies with insect GABA receptors, will undoubtedly accelerate the rational design of more effective and selective crop protection agents.[1]
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unambiguous Need for Atomic Precision
In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a cornerstone scaffold, present in a multitude of biologically active agents.[1] Their five-membered heterocyclic structure offers a versatile framework that, when functionalized, gives rise to a vast array of pharmacological activities, from anti-inflammatory to antimicrobial.[2] The strategic introduction of halogen atoms—and particularly complex moieties like the bromodifluoromethyl group—is a key tool for medicinal chemists to modulate properties such as lipophilicity, metabolic stability, and binding affinity.
However, the increasing complexity of these molecules introduces significant ambiguity. Spectroscopic methods like NMR and mass spectrometry provide essential clues to molecular connectivity and composition, but they fall short of providing a definitive, three-dimensional portrait of the molecule.[3] For understanding structure-activity relationships (SAR), resolving stereochemistry, and designing next-generation compounds, an unambiguous, high-resolution structural map is not a luxury—it is a necessity. Single-crystal X-ray crystallography is the gold standard technique that provides this definitive atomic-level insight, revealing the precise spatial arrangement of atoms and the subtle intermolecular forces that govern the solid state.[4]
This guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole derivatives, moving from rational experimental design to final data interpretation.
Part 1: The Crystallization Bottleneck: A Guide to Growing High-Quality Single Crystals
The most critical and often challenging step in any crystallographic analysis is obtaining a single crystal of suitable size and quality.[5] The goal is to coax randomly oriented molecules from a solution into a perfectly ordered, three-dimensional lattice. This is achieved by preparing a supersaturated solution and then slowly changing conditions to decrease the solute's solubility, encouraging nucleation and gradual growth.[6][7] For novel organic compounds like pyrazole derivatives, a systematic screening of crystallization conditions is paramount.
Comparative Overview of Crystallization Techniques
The choice of method depends on the compound's solubility, stability, and the quantity of material available. Below is a comparison of common techniques for small organic molecules.
| Technique | Principle | Ideal For | Key Advantages | Common Pitfalls |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of crystallization.[8] | Milligram to gram quantities; compounds stable at room temperature. | Simple setup, requires minimal equipment.[9] | Can lead to "crusting" at the meniscus; difficult to control rate. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly, reducing solubility.[8][10] | Compounds with a steep solubility-temperature gradient. | Good control over crystallization rate; can produce large, high-quality crystals. | Requires a well-insulated container (e.g., Dewar flask) for best results. |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing precipitation.[3][8] | Microgram to milligram quantities; precious samples. | Highly controlled; excellent for screening multiple conditions simultaneously. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser solution of the compound, allowing crystallization to occur at the interface.[8][10] | Milligram quantities; useful when vapor diffusion fails. | Simple to set up in narrow tubes (e.g., NMR tubes). | Interface can be easily disturbed, leading to poor crystal quality. |
Field-Proven Protocol: Crystallization by Slow Evaporation
This protocol provides a robust starting point for pyrazole derivatives, which are typically stable, crystalline solids. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To grow diffraction-quality single crystals (~0.1 - 0.3 mm) from a solution.
Materials:
-
Target pyrazole derivative (>98% purity)
-
Selection of analytical grade solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Methanol)
-
Small, clean glass vials (1-4 mL) with screw caps or aluminum foil
-
Glass Pasteur pipette with a cotton plug
Step-by-Step Methodology:
-
Solvent Selection (The "Why"): The ideal solvent is one in which your compound is moderately soluble.[9] Too high a solubility requires excessive solvent and long evaporation times; too low prevents dissolution.
-
Action: Test the solubility of ~1-2 mg of your compound in 0.5 mL of various solvents. A good starting point for many pyrazoles is a mixture, such as dichloromethane/hexane or ethyl acetate/hexane.
-
-
Preparation of a Near-Saturated Solution (The "Why"): Starting with a solution that is just below saturation prevents premature precipitation and allows for controlled crystal growth as the solvent evaporates.
-
Action: In a clean vial, dissolve 5-10 mg of the pyrazole derivative in the minimum amount of the chosen "good" solvent (e.g., dichloromethane). Add the solvent dropwise with gentle swirling until the solid fully dissolves.
-
-
Filtration (The "Why"): Dust, fibers, or other particulate matter can act as unwanted nucleation sites, leading to the formation of many small, unusable crystals instead of a few large ones.[9]
-
Action: Using a clean Pasteur pipette with a small cotton plug at the neck, filter the solution into a new, pristine vial. This simple step removes micro-particulates.
-
-
Introduction of an Anti-Solvent (Optional but Recommended): Adding a small amount of an "anti-solvent" (e.g., hexane) in which the compound is poorly soluble can fine-tune the solubility and often improves crystal quality.
-
Action: Add the anti-solvent dropwise to the filtered solution until the first hint of persistent turbidity (cloudiness) appears. Then, add one or two drops of the "good" solvent to redissolve the precipitate, returning to a clear solution.
-
-
Incubation (The "Why"): Slow, undisturbed evaporation is crucial. Mechanical vibrations can shatter growing crystals or cause rapid, uncontrolled precipitation.
-
Action: Cover the vial. For a slow rate, tighten the cap. For a faster rate, cover with foil and pierce it with a needle once or twice. Place the vial in a vibration-free location (e.g., a quiet corner of a desk drawer) and leave it undisturbed for several days to weeks. Patience is critical.
-
Part 2: The X-ray Diffraction Experiment: A Workflow for Data Acquisition and Analysis
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The crystal lattice diffracts these X-rays in a unique pattern of spots, the geometry and intensity of which contain the information needed to determine the molecular structure.
Key Steps Explained:
-
Crystal Mounting and Cryo-Cooling: A suitable crystal is carefully mounted on a small loop and placed on the diffractometer's goniometer. Data collection is almost universally performed at low temperatures (typically 100-150 K). This is crucial as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. For example, the structure of 4-fluoro-1H-pyrazole was determined at 150 K to prevent sublimation and improve data quality.[11][12]
-
Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images are recorded by a detector.
-
Structure Solution: The collected diffraction spots are integrated, and their intensities are used to solve the "phase problem," which ultimately allows for the calculation of an electron density map of the unit cell.
-
Model Building and Refinement: An initial molecular model is built by placing atoms into the high-density regions of the map. This model is then computationally refined against the experimental data to improve its fit, a process monitored by figures of merit like the R-factor (residual factor), which indicates the agreement between the calculated model and the observed data.
Part 3: Data Interpretation: A Case Study of 4-Halogenated Pyrazoles
While crystallographic data for the exact title compound is not publicly available, extensive studies on closely related 4-halogenated-1H-pyrazoles provide an excellent case study for the type of high-value information that can be extracted.[13][14][15][16]
Analysis of the crystal structures of 4-fluoro-, 4-chloro-, and 4-bromo-1H-pyrazole reveals fascinating trends in their solid-state assembly, or crystal packing.
| Parameter | 4-Fluoro-1H-pyrazole[11] | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole[13] |
| Temperature | 150 K | 150 K | Room Temp. |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic |
| Space Group | P-1 | Pnma | Pnma |
| Supramolecular Motif | Catemeric (1D chains) | Trimeric (Discrete units) | Trimeric (Discrete units) |
Key Insights from the Data:
-
Isostructural Relationship: The chloro and bromo derivatives are isostructural, meaning they crystallize in the same space group with very similar packing arrangements.[13][15] This is often expected for adjacent elements in the same group.
-
Influence of Halogen on Packing: The smaller, more electronegative fluorine atom leads to a completely different packing motif. While the bromo and chloro analogs form discrete trimeric units held together by N-H···N hydrogen bonds, the fluoro analog forms infinite one-dimensional chains (a catemeric motif).[11][13][16] This demonstrates how a subtle chemical change can have a profound impact on the supramolecular assembly, which in turn can influence physical properties like solubility and melting point.
This level of detailed structural insight is unique to X-ray crystallography and is invaluable for understanding how molecules interact in the solid state.
Part 4: Comparative Analysis: Positioning Crystallography Among Alternative Techniques
To make an informed decision on analytical strategy, it is essential to understand the strengths and limitations of X-ray crystallography relative to other common techniques.
| Technique | Information Provided | Phase | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[3] | Solid | Provides the definitive structure; considered the "final word" for structural proof.[17] | Requires a high-quality single crystal, which can be difficult or impossible to grow; provides a static picture.[18] |
| NMR Spectroscopy | Molecular connectivity (1D/2D NMR), conformational information in solution, dynamic processes.[19] | Solution | Does not require crystals; excellent for studying molecular dynamics and solution-state conformation.[20] | Structure is inferred from indirect data (e.g., NOEs), which can sometimes be ambiguous; size limitations (~30-40 kDa for proteins).[18][19] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[3] | Gas | Extremely high sensitivity; requires very little sample; confirms molecular formula. | Provides no information on 3D structure, stereochemistry, or atomic connectivity. |
The Verdict: X-ray crystallography and NMR are highly complementary. NMR reveals the behavior of molecules in the dynamic solution state, while crystallography provides a precise, static snapshot of the molecule in the solid state. For the purpose of absolute structure determination, resolving stereoisomers, and understanding the specific interactions that drive solid-state packing, X-ray crystallography is unparalleled.
Conclusion
The structural analysis of complex molecules like this compound derivatives is a multi-faceted challenge. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography holds a unique and powerful position. It is the only method that can provide a direct, unambiguous, and high-resolution visualization of the molecular structure. From guiding the rational design of new pharmaceutical leads to fulfilling the stringent structural proof requirements of regulatory bodies, the insights gained from a single crystal structure are indispensable to the modern chemical scientist. The workflow and comparative data presented in this guide underscore its critical role in advancing drug development and materials science.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. depts.washington.edu [depts.washington.edu]
- 9. How To [chem.rochester.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. people.bu.edu [people.bu.edu]
- 20. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
"comparative study of different synthetic routes to 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated heterocycles, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole stands out as a versatile intermediate, offering multiple points for further chemical diversification. This guide provides a comparative analysis of the plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details for each pathway.
Introduction: The Significance of Fluorinated Pyrazoles
Pyrazoles are a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] The introduction of a bromodifluoromethyl group at the N1 position and a bromine atom at the C4 position creates a molecule with three distinct reactive handles. The C4-bromine is amenable to a wide range of cross-coupling reactions, the N1-CBrF2 group can undergo further transformations, and the pyrazole ring itself can participate in various chemical modifications. This trifecta of reactivity makes this compound a highly sought-after building block for the synthesis of novel bioactive compounds.
This guide will explore two primary retrosynthetic approaches to the target molecule, evaluating the merits and potential challenges of each.
Synthetic Route A: N-Bromodifluoromethylation Followed by C4-Bromination
This approach prioritizes the early introduction of the sensitive bromodifluoromethyl group onto the pyrazole nitrogen, followed by the more robust electrophilic bromination of the pyrazole ring.
Caption: Workflow for Synthetic Route A.
Step 1: N-Bromodifluoromethylation of Pyrazole
The critical step in this route is the introduction of the bromodifluoromethyl group onto the pyrazole nitrogen. A direct method for this transformation has been reported, involving the reaction of the sodium salt of pyrazole with dibromodifluoromethane (CF₂Br₂).[2]
Experimental Protocol:
-
To a solution of pyrazole in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide salt.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Introduce dibromodifluoromethane (CF₂Br₂) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(bromodifluoromethyl)-1H-pyrazole.
Causality and Expertise: The use of a phase-transfer catalyst like TBAB is crucial for facilitating the reaction between the ionic pyrazolide salt and the gaseous or low-boiling CF₂Br₂. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which aids in the dissolution of the pyrazole salt.
Step 2: C4-Bromination of 1-(bromodifluoromethyl)-1H-pyrazole
The subsequent step involves the electrophilic bromination of the electron-rich pyrazole ring at the 4-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[3]
Experimental Protocol:
-
Dissolve 1-(bromodifluoromethyl)-1H-pyrazole in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by column chromatography or recrystallization to afford this compound.
Trustworthiness: This two-step approach provides a logical and experimentally validated pathway to the target molecule. The individual reactions are well-established in the literature for similar substrates, lending confidence to the proposed sequence.
Synthetic Route B: C4-Bromination Followed by N-Bromodifluoromethylation
This alternative strategy involves the initial bromination of the pyrazole ring, followed by the introduction of the bromodifluoromethyl group onto the pre-functionalized heterocycle.
Caption: Workflow for Synthetic Route B.
Step 1: C4-Bromination of Pyrazole
The synthesis of 4-bromopyrazole is a well-documented process. A common method involves the direct bromination of pyrazole with elemental bromine in a suitable solvent.[4]
Experimental Protocol:
-
Dissolve pyrazole in glacial acetic acid.
-
Cool the solution to 0 °C.
-
Add a solution of bromine in acetic acid dropwise to the stirred pyrazole solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromopyrazole.
Step 2: N-Bromodifluoromethylation of 4-bromopyrazole
The final step is the N-alkylation of 4-bromopyrazole with a bromodifluoromethyl source, analogous to the first step of Route A.
Experimental Protocol:
-
In a similar fashion to Route A, prepare the sodium salt of 4-bromopyrazole using NaH in anhydrous DMF.
-
Add catalytic TBAB to the suspension.
-
Introduce dibromodifluoromethane (CF₂Br₂).
-
Stir at room temperature for 12-24 hours.
-
Work-up and purify as described in Route A, Step 1, to yield the final product, this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Synthetic Route A | Synthetic Route B | Supporting Rationale |
| Overall Yield | Potentially lower | Potentially higher | Route A introduces the potentially labile CBrF₂ group early, which might not be fully compatible with the subsequent bromination conditions, leading to side products or degradation. Route B brominates the robust pyrazole ring first, which is less likely to interfere with the subsequent N-alkylation. |
| Scalability | Moderate | Good | The synthesis of 4-bromopyrazole in Route B is a well-established and scalable reaction. The N-bromodifluoromethylation step is the main challenge for scalability in both routes due to the handling of gaseous or low-boiling CF₂Br₂. |
| Purification | May be more challenging | Potentially more straightforward | The bromination of 1-(bromodifluoromethyl)-1H-pyrazole in Route A could lead to a mixture of mono- and di-brominated products, complicating purification. The starting material for the final step in Route B, 4-bromopyrazole, is a crystalline solid that is readily purified. |
| Safety Considerations | Handling of NaH and CF₂Br₂. | Handling of NaH, CF₂Br₂, and elemental bromine. | Both routes involve hazardous reagents. Route B adds the handling of corrosive and toxic elemental bromine. |
| Cost-Effectiveness | Dependent on the cost and availability of pyrazole and CF₂Br₂. | Dependent on the cost of pyrazole, bromine, and CF₂Br₂. | The cost of the starting materials is similar for both routes. The overall cost-effectiveness will likely be determined by the achievable yields and the ease of purification on a larger scale. |
Conclusion and Recommendations
Both synthetic strategies present viable pathways to this compound. However, Synthetic Route B is likely the more robust and higher-yielding approach. The initial bromination of the pyrazole ring is a reliable and well-understood transformation. The subsequent N-bromodifluoromethylation of the more stable 4-bromopyrazole intermediate is less likely to be complicated by side reactions compared to the bromination of the N-bromodifluoromethylated pyrazole in Route A.
For researchers embarking on the synthesis of this valuable intermediate, a thorough investigation of the N-bromodifluoromethylation step is recommended to optimize reaction conditions, particularly concerning the base, solvent, and temperature, to maximize yield and minimize the formation of impurities. The commercial availability of various 4-bromo-1-(difluoromethyl)-substituted pyrazoles suggests that the N-alkylation of 4-bromopyrazole is a feasible and industrially relevant transformation.
References
A Comparative Guide to Validating the Structure of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogens, particularly fluorine-containing moieties like the bromodifluoromethyl group, is a powerful tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This can lead to enhanced metabolic stability, improved binding affinity, and altered lipophilicity. However, the synthesis of these complex molecules is often accompanied by challenges, most notably the formation of regioisomers.
This guide provides an in-depth technical comparison of synthetic considerations and a multi-faceted analytical approach for the unambiguous structural validation of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole and its reaction products. For professionals in drug development, rigorous structural elucidation is not just an academic exercise; it is a critical step to ensure a compound's novelty, efficacy, and safety, thereby securing intellectual property and streamlining the path to clinical trials.
Part 1: Synthetic Strategies and the Inevitable Challenge of Isomerism
The synthesis of N-substituted pyrazoles, especially with unsymmetrical pyrazole precursors, is frequently complicated by a lack of regioselectivity, leading to the formation of isomeric products.[1][2][3][4][5] This is a crucial consideration in the synthesis of this compound.
The Core Challenge: N1 vs. N2 Alkylation
The pyrazole ring has two nitrogen atoms, and in an unsymmetrical pyrazole like 4-bromopyrazole, these nitrogens are in different chemical environments. Direct alkylation can occur at either the N1 or N2 position, leading to two different regioisomers. The ratio of these isomers can be influenced by factors such as the nature of the solvent, the base used, and the steric and electronic properties of the alkylating agent and the pyrazole itself.[1][2][5]
Synthetic Approach 1: Direct N-Alkylation of 4-bromopyrazole
A common route to N-substituted pyrazoles is the direct alkylation of the pyrazole ring. In this case, 4-bromopyrazole would be reacted with a suitable bromodifluoromethylating agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole Isomers
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, substituted pyrazoles are a critical scaffold due to their wide range of biological activities. The precise substitution pattern on the pyrazole ring can dramatically alter a molecule's pharmacological profile. Consequently, the unambiguous identification of regioisomers is a critical step in chemical synthesis and quality control. This guide provides an in-depth spectroscopic comparison of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole and its potential isomers, offering a robust analytical framework for researchers, scientists, and drug development professionals. We will delve into the nuances of ¹⁹F, ¹H, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the distinct spectral signatures of each isomer.
Molecular Structures of Key Isomers
The primary isomers of concern are this compound, 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole, and 5-bromo-1-(bromodifluoromethyl)-1H-pyrazole. The position of the bromine atom on the pyrazole ring is the key structural differentiator.
Caption: Molecular structures of the primary regioisomers.
Note: The DOT script above is a placeholder for chemical structure images. Actual rendered images would show the chemical structures.
¹⁹F NMR Spectroscopy: A Definitive Tool
Due to the presence of the bromodifluoromethyl group, ¹⁹F NMR spectroscopy is arguably the most direct and informative technique for characterizing these isomers. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.
The -CF₂Br group in all isomers is expected to exhibit a singlet in the ¹⁹F NMR spectrum, assuming no significant long-range coupling to the pyrazole ring protons. The primary distinguishing feature will be the chemical shift, which is influenced by the overall electronic structure of the pyrazole ring as modulated by the position of the electron-withdrawing bromine atom. Based on data for N-CHF₂ substituted azoles, we can predict the approximate chemical shift range for the -CF₂Br group.[1]
Table 1: Predicted ¹⁹F NMR Chemical Shifts for the -CF₂Br Group
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Rationale |
| 4-bromo- | -60 to -70 | The bromine at C-4 will have a moderate electron-withdrawing effect on the N1-substituent. |
| 3-bromo- | -58 to -68 | The bromine at C-3 is in closer proximity to the N1-substituent and may exert a slightly stronger inductive effect compared to the 4-bromo isomer. |
| 5-bromo- | -62 to -72 | The bromine at C-5 is adjacent to the N1-nitrogen, potentially leading to a more pronounced deshielding effect on the -CF₂Br group. |
¹H NMR Spectroscopy: Elucidating the Substitution Pattern
¹H NMR spectroscopy provides clear evidence for the substitution pattern on the pyrazole ring by analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic protons.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Isomer | H-3 | H-4 | H-5 | -CF₂Br Proton |
| 4-bromo- | ~7.6-7.8 ppm (s) | - | ~7.8-8.0 ppm (s) | Not Applicable |
| 3-bromo- | - | ~6.4-6.6 ppm (d, J ≈ 2-3 Hz) | ~7.7-7.9 ppm (d, J ≈ 2-3 Hz) | Not Applicable |
| 5-bromo- | ~7.5-7.7 ppm (d, J ≈ 2-3 Hz) | ~6.5-6.7 ppm (d, J ≈ 2-3 Hz) | - | Not Applicable |
Causality Behind the Chemical Shifts:
-
4-bromo Isomer: The presence of bromine at the C-4 position results in two distinct singlets for the H-3 and H-5 protons. The absence of vicinal proton-proton coupling simplifies the spectrum.
-
3-bromo and 5-bromo Isomers: In these isomers, the H-4 and H-5 (for 3-bromo) or H-3 and H-4 (for 5-bromo) protons are adjacent, leading to doublet signals with a small, characteristic ³JHH coupling constant of approximately 2-3 Hz. The proton at C-4 will appear more upfield due to its electronic environment compared to the protons at C-3 and C-5 which are adjacent to the ring nitrogens.
¹³C NMR Spectroscopy: A Complementary Perspective
¹³C NMR spectroscopy provides valuable information about the carbon framework of the isomers. The chemical shift of each carbon atom is influenced by its hybridization, the electronegativity of attached atoms, and its position within the heterocyclic ring.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | C-3 | C-4 | C-5 | C of -CF₂Br |
| 4-bromo- | ~138-142 | ~95-100 | ~128-132 | ~115-125 (t, ¹JCF ≈ 300-320 Hz) |
| 3-bromo- | ~120-125 | ~110-115 | ~130-135 | ~115-125 (t, ¹JCF ≈ 300-320 Hz) |
| 5-bromo- | ~140-145 | ~112-117 | ~118-123 | ~115-125 (t, ¹JCF ≈ 300-320 Hz) |
Key Differentiating Features:
-
C-4 Chemical Shift: The carbon atom directly bonded to the bromine (C-4 in the 4-bromo isomer, C-3 in the 3-bromo, and C-5 in the 5-bromo) will exhibit a characteristic chemical shift. In the 4-bromo isomer, the C-4 signal is expected to be significantly upfield due to the heavy atom effect of bromine.
-
-CF₂Br Carbon Signal: The carbon of the bromodifluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift of this carbon is expected to be in a similar range for all isomers.
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The isomers are expected to have the same molecular ion peak but will likely exhibit different relative abundances of fragment ions.
Predicted Fragmentation Pathways:
A common fragmentation pathway for pyrazoles involves the loss of N₂ and subsequent rearrangement.[2][3] For these brominated compounds, the loss of a bromine radical or the -CF₂Br radical are also expected to be prominent fragmentation routes.
Caption: A generalized fragmentation pathway for bromo-(bromodifluoromethyl)-pyrazoles.
Table 4: Expected Key Fragment Ions in EI-MS
| m/z | Proposed Fragment Identity | Significance |
| [M]⁺˙ | Molecular Ion | Confirms molecular weight. Isotopic pattern due to two bromine atoms will be characteristic. |
| [M-Br]⁺ | Loss of a bromine radical | A prominent peak, its relative intensity may vary between isomers. |
| [M-CF₂Br]⁺ | Loss of the bromodifluoromethyl radical | Indicates the presence of the N1-substituent. |
| [C₃H₂BrN₂]⁺ | Pyrazole ring with bromine | From loss of -CF₂Br, will be present for all isomers. |
| [C₄H₃F₂N₂]⁺ | Pyrazole ring with -CF₂H | From loss of two bromine atoms and hydrogen rearrangement. |
The relative intensities of the [M-Br]⁺ and [M-CF₂Br]⁺ ions may provide clues to the isomer identity, as the stability of the resulting cation could be influenced by the bromine position on the ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. While it may not be the primary tool for distinguishing these regioisomers, it can confirm the presence of key structural motifs.
Table 5: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Comments |
| 3100-3150 | =C-H stretch | Aromatic C-H stretching of the pyrazole ring. |
| 1500-1600 | C=N and C=C stretching | Pyrazole ring vibrations. The exact positions may shift slightly between isomers. |
| 1000-1200 | C-F stretching | Strong absorptions characteristic of the -CF₂ group.[4][5] |
| 600-700 | C-Br stretching | Absorption due to the carbon-bromine bond on the pyrazole ring.[5][6] |
The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer, which can be used for identification by comparison with a reference spectrum.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Acquire the spectrum with a spectral width of 10-12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 200-220 ppm.
-
Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
-
-
¹⁹F NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width that encompasses the expected chemical shift range (e.g., -50 to -80 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 32-64 scans.
-
2. Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Conditions:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 40-400.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
Conclusion
The differentiation of this compound isomers is readily achievable through a multi-technique spectroscopic approach. ¹⁹F NMR offers a direct and unambiguous method for identification based on the chemical shift of the -CF₂Br group. ¹H NMR provides definitive structural elucidation through the analysis of the number, multiplicity, and coupling constants of the pyrazole ring protons. ¹³C NMR complements this by providing detailed information on the carbon skeleton, with the chemical shift of the bromine-substituted carbon being a key indicator. Mass spectrometry confirms the molecular weight and offers supporting structural information through characteristic fragmentation patterns. Finally, IR spectroscopy serves to confirm the presence of key functional groups. By employing this comprehensive analytical workflow, researchers can confidently identify and characterize these important building blocks in their synthetic endeavors.
References
- 1. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Comprehensive Safety & Handling Guide: 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of this compound. This document is designed for laboratory professionals and emphasizes a proactive safety culture, moving beyond mere compliance to a deep understanding of the material's potential hazards and the rationale behind each safety measure.
Hazard Identification and Risk Assessment
The primary hazards are associated with its reactivity and potential biological effects as a halogenated organic molecule.[1] The presence of two bromine atoms and a difluoromethyl group suggests the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2]
-
Thermal Decomposition: When heated to decomposition, it may emit corrosive and toxic fumes, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1][4]
| Hazard Classification (Inferred) | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312 |
| Acute Toxicity, Dermal | Category 4 | P280, P302+P352, P312 |
| Acute Toxicity, Inhalation | Category 4 | P261, P271, P304+P340 |
| Skin Corrosion/Irritation | Category 2 | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2 | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271, P304+P340 |
This table is based on data for the closely related compound 4-Bromo-1-(difluoromethyl)-1H-pyrazole and general knowledge of halogenated heterocycles.[1][2]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before any handling, ensure robust engineering controls are in place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is critical to prevent inhalation of vapors or dust.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][6]
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn over goggles during procedures with a high splash potential.[7] | Protects against splashes of the chemical or solvents. Goggles provide a seal around the eyes; a face shield protects the entire face but must be used with goggles.[7][8] |
| Skin & Body Protection | Gloves: Nitrile or neoprene gloves. Double-gloving is recommended. Lab Coat: Flame-resistant lab coat, fully buttoned with tight-fitting cuffs. Apparel: Long pants and fully enclosed, chemical-resistant shoes.[8] | Nitrile gloves offer good protection against a range of chemicals, but always check the manufacturer's compatibility chart for the specific solvents being used.[9] A lab coat protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Not typically required if all work is performed within a certified fume hood. For emergencies (e.g., large spills) or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][9] | The fume hood is the primary method of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training.[9] |
Safe Handling & Operational Workflow
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Clearly designate and label the work area within the fume hood.
-
Assemble all necessary equipment (glassware, spatulas, weighing paper, waste containers) inside the fume hood before introducing the chemical.
-
Ensure a dedicated, labeled waste container for halogenated organic waste is present in the fume hood.
-
Don the required PPE as specified in the table above.
-
-
Weighing & Transfer:
-
If the compound is a solid, handle it gently to avoid generating dust.
-
Use a spatula to transfer the chemical to weighing paper or directly into a tared vessel.
-
If dissolving in a solvent, add the solvent to the chemical slowly within the fume hood.
-
Close the primary container immediately after dispensing.
-
-
Post-Handling & Decontamination:
-
Clean all non-disposable equipment that came into contact with the chemical. A suitable solvent wash followed by soap and water is typically effective. All cleaning should be done within the fume hood.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated halogenated waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical.
-
Spill Response:
-
EVACUATE & ALERT: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
CONTROL: If the spill is small and contained within a fume hood, ensure the sash is lowered.
-
CONTAIN: Use an inert absorbent material like sand or vermiculite to contain the spill.[1] Do not use combustible materials.
-
CLEANUP: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]
-
Caption: Emergency response flowchart for exposure incidents.
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a dedicated container for halogenated organic waste .
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).
-
Disposal: Disposal must be handled by trained personnel through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
